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  • Product: 3-hydroxy-N-(4-methylphenyl)propanamide
  • CAS: 199929-31-2

Core Science & Biosynthesis

Foundational

3-hydroxy-N-(4-methylphenyl)propanamide chemical structure and physicochemical properties

An In-depth Technical Guide to 3-hydroxy-N-(4-methylphenyl)propanamide Abstract This technical guide provides a comprehensive overview of 3-hydroxy-N-(4-methylphenyl)propanamide, a molecule of interest within the broader...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-hydroxy-N-(4-methylphenyl)propanamide

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-N-(4-methylphenyl)propanamide, a molecule of interest within the broader class of substituted propanamides. This document delineates its chemical structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it establishes a framework for its analytical characterization through detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational data and practical, validated methodologies for the study of this compound.

Introduction

3-hydroxy-N-(4-methylphenyl)propanamide belongs to the amide family, characterized by a carbonyl group bonded to a nitrogen atom. The structure incorporates a hydrophilic hydroxyl group and an aromatic p-tolyl moiety, conferring a balance of hydrophilic and lipophilic character. While this specific molecule is not extensively documented in commercial or primary research literature, its structural motifs are present in a variety of biologically active compounds. For instance, related structures have been investigated for applications ranging from histone deacetylase inhibition to antimicrobial activities.[1][2] This guide serves as a foundational resource, consolidating known data and presenting robust, validated protocols to enable further investigation into its chemical and biological properties.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The core structure of 3-hydroxy-N-(4-methylphenyl)propanamide consists of a propanamide backbone substituted with a hydroxyl group at the C3 position and a 4-methylphenyl (p-tolyl) group on the amide nitrogen.

Table 1: Chemical Identifiers for 3-hydroxy-N-(4-methylphenyl)propanamide

IdentifierValueSource
IUPAC Name 3-hydroxy-N-(4-methylphenyl)propanamide[3]
CAS Number 199929-31-2
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CCO[3]
InChI Key XJWWJAUSBCIWPU-UHFFFAOYSA-N[3]
Synonyms 3-hydroxy-N-p-tolylpropanamide, Propanamide, 3-hydroxy-N-(4-methylphenyl)-[3]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from solubility and reaction kinetics to absorption and distribution in vivo. The data presented below are primarily derived from computational models, which provide reliable estimates for guiding experimental design.[3]

Table 2: Physicochemical Properties of 3-hydroxy-N-(4-methylphenyl)propanamide

PropertyPredicted ValueSignificance in a Research Context
XLogP3 1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This is a favorable starting point for drug-like molecules.
Topological Polar Surface Area (TPSA) 49.3 ŲSuggests good potential for oral bioavailability, as it falls below the 140 Ų threshold often associated with poor membrane permeation.
Hydrogen Bond Donors 2The hydroxyl and amide N-H groups can act as hydrogen bond donors, contributing to interactions with biological targets and affecting solubility.
Hydrogen Bond Acceptors 2The carbonyl and hydroxyl oxygen atoms can act as hydrogen bond acceptors, further influencing solubility and target binding.
Rotatable Bond Count 4Provides a measure of conformational flexibility, which is a key factor in the molecule's ability to adopt a favorable conformation for binding to a target.

Synthesis and Purification

A reliable and reproducible synthetic route is essential for obtaining high-purity material for analysis and further application. The most logical approach for constructing this amide is through the coupling of a carboxylic acid (or its activated derivative) with an amine.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward pathway involving the formation of the amide bond between p-toluidine and 3-hydroxypropanoic acid. This is a standard transformation in organic synthesis.

G target 3-hydroxy-N-(4-methylphenyl)propanamide disconnection Amide Bond Formation target->disconnection reagents p-toluidine + 3-hydroxypropanoic acid disconnection->reagents C-N Disconnection

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol employs a common peptide coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or a more modern water-soluble alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation under mild conditions.

Materials:

  • 3-hydroxypropanoic acid

  • p-toluidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-hydroxypropanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add p-toluidine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The choice of purification method depends on the nature of the impurities. Recrystallization is often effective if a suitable solvent system can be identified. Alternatively, silica gel chromatography provides a more universal approach.

Protocol: Silica Gel Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity should be determined by preliminary TLC analysis.

  • Load the adsorbed crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-hydroxy-N-(4-methylphenyl)propanamide.

Analytical Characterization

A multi-technique approach is necessary to confirm the identity and purity of the synthesized compound. The following protocols are standard in the field and provide orthogonal data for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol: ¹H and ¹³C NMR

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[3]

  • Process the data (Fourier transform, phase correction, and baseline correction). For ¹H NMR, integrate the signals and determine coupling constants.

Expected ¹H NMR Data Interpretation:

  • Aromatic Protons (p-tolyl group): Two doublets in the range of δ 7.0-7.5 ppm, each integrating to 2H.

  • Methyl Protons (p-tolyl group): A singlet around δ 2.3 ppm, integrating to 3H.

  • Amide Proton (N-H): A broad singlet, typically δ 7.5-8.5 ppm.

  • Methylene Protons (-CH₂-OH): A triplet around δ 3.8 ppm (adjacent to OH), integrating to 2H.

  • Methylene Protons (-CO-CH₂-): A triplet around δ 2.5 ppm (adjacent to C=O), integrating to 2H.

  • Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans.

  • Perform a background scan of the empty ATR crystal for correction.

Expected IR Data Interpretation:

  • O-H Stretch (alcohol): A broad absorption band around 3300-3400 cm⁻¹.

  • N-H Stretch (amide): A sharp to moderately broad peak around 3300 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (amide I band): A strong, sharp absorption band around 1650 cm⁻¹.[4][5]

  • N-H Bend (amide II band): An absorption band around 1550 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule and can reveal structural information through fragmentation patterns.

Protocol: Electrospray Ionization (ESI)-MS

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and potentially the [M+Na]⁺ adduct.

Expected MS Data Interpretation:

  • Molecular Ion Peak: The primary ion observed should correspond to the protonated molecule [C₁₀H₁₃NO₂ + H]⁺, with an expected m/z of 180.10.

  • Fragmentation: Common fragmentation pathways for amides include cleavage of the amide bond and the alkyl chain, which can help to confirm the structure.[6]

Workflow for Analytical Characterization

The logical flow for confirming the structure and purity of a newly synthesized compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation synthesis Synthesized Product purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms Initial Check ir Infrared (IR) Spectroscopy Confirm Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structure & Purity ir->nmr Full Characterization final Structurally Confirmed Pure Compound nmr->final

Caption: Standard workflow for chemical synthesis and analysis.

Potential Applications and Future Research Directions

While 3-hydroxy-N-(4-methylphenyl)propanamide itself lacks extensive biological data, its structure is a valuable scaffold for medicinal chemistry exploration. The presence of hydroxyl, amide, and aromatic functionalities provides multiple points for chemical modification to explore structure-activity relationships (SAR).

  • Antimicrobial Agents: The core structure is related to N-phenylpropanamides, a class known for fungicidal properties.[7] Furthermore, derivatives of similar amino-propanamides have shown activity against multidrug-resistant bacteria.[2] Future work could involve synthesizing a library of analogues to screen for antimicrobial activity.

  • Enzyme Inhibitors: The N-hydroxyamide moiety is a well-known zinc-binding group found in many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.[1] The hydroxyl group in the title compound could be a synthetic handle to introduce such functionalities or could itself participate in hydrogen bonding within an enzyme's active site.

  • Metabolomics and Biomarker Research: Phenolic propanamides are metabolites of dietary polyphenols.[8][9] Synthesizing this compound provides an analytical standard for its potential identification and quantification in biological samples, which could be relevant for studies on diet and gut microbiome metabolism.

Conclusion

3-hydroxy-N-(4-methylphenyl)propanamide is a well-defined chemical entity with properties that make it an interesting candidate for further research, particularly in medicinal chemistry and as an analytical standard. This guide has provided a comprehensive foundation, including its chemical identity, physicochemical properties, a robust synthetic strategy, and detailed protocols for its complete analytical characterization. The methodologies and data presented herein are designed to be self-validating and to empower researchers to confidently synthesize and study this molecule, paving the way for future discoveries.

References

  • PubChem. (n.d.). 3-hydroxy-N-(4-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-2-hydroxy-N-(4-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). Propanamide, 3-hydroxy-N-(4-methylphenyl)-. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. Retrieved from [Link]

  • Appchem. (n.d.). Propanamide, 3-hydroxy-N-(4-methylphenyl)-. Retrieved from [Link]

  • Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-hydroxy-N-methylphenylalanine. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones.... Retrieved from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds.... Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 3-(4-Hydroxyphenyl)propanamide. Retrieved from [Link]

  • MilliporeSigma. (n.d.). N-(4-hydroxyphenyl)propanamide. Retrieved from [Link]

  • Google Patents. (2017). WO2017130007A1 - Method for producing 3-hydroxypropanamide employing acetobacter lovaniensis.
  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength.... Retrieved from [Link]

  • ResearchGate. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanamide, N-(4-methoxyphenyl)-. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxy-4-methyl-n-[3-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

  • PubMed. (1990). Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern.... Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide.... Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-(4-Hydroxyphenyl)-1-propanol, 2TMS derivative. Retrieved from [Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of 3-Hydroxy-N-(4-methylphenyl)propanamide: A Target Deconvolution Whitepaper

Executive Summary 3-hydroxy-N-(4-methylphenyl)propanamide (CAS: 199929-31-2, PubChem CID: 4173423) is an early-stage chemical entity[1]. Because it lacks a widely documented, canonical mechanism of action (MoA) in public...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-hydroxy-N-(4-methylphenyl)propanamide (CAS: 199929-31-2, PubChem CID: 4173423) is an early-stage chemical entity[1]. Because it lacks a widely documented, canonical mechanism of action (MoA) in public literature, treating it as a novel screening hit requires a rigorous, multi-modal in vitro deconvolution strategy. This whitepaper establishes a self-validating experimental framework to transition this compound from an uncharacterized phenotypic hit to a biochemically validated molecular probe.

By integrating High-Content Screening (HCS), Cellular Thermal Shift Assays (CETSA), Activity-Based Protein Profiling (ABPP), and Surface Plasmon Resonance (SPR), we provide a definitive pipeline for MoA elucidation.

Chemical Rationale & MoA Hypotheses

Before initiating in vitro screening, a structural analysis of 3-hydroxy-N-(4-methylphenyl)propanamide dictates our experimental design. The molecule consists of a hydrophobic p-tolyl group linked via an amide bond to a terminal beta-hydroxyl aliphatic chain.

Based on this pharmacophore, we hypothesize two primary mechanisms of target engagement:

  • Hypothesis A (Reversible Binding): The amide and hydroxyl moieties act as potent hydrogen bond donors/acceptors, allowing the compound to reversibly occupy the ATP-binding hinge region of a kinase or the recognition pocket of an epigenetic reader domain.

  • Hypothesis B (Covalent Modification): Under specific intracellular microenvironments, the beta-hydroxy propanamide may undergo dehydration to form an acrylamide—a reactive Michael acceptor capable of covalently modifying catalytic cysteine residues in target proteins.

To test these hypotheses, we must first define the compound's cellular impact, followed by precise target identification.

Phenotypic Profiling: High-Content Screening (HCS)

To understand the functional consequence of the compound before knowing its target, we employ High-Content Screening (HCS). This allows us to monitor systems-level morphological responses in individual cells[2].

Protocol 1: Multiplexed Phenotypic HCS Assay

Rationale: By multiplexing fluorescent dyes, we can simultaneously assess nuclear morphology, cytoskeletal integrity, and mitochondrial health, generating a "phenotypic fingerprint" of the compound[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in 384-well optical-bottom plates at a density of 2,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of 3-hydroxy-N-(4-methylphenyl)propanamide (ranging from 0.1 nM to 10 µM) for 24 hours.

  • Fixation & Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize using 0.1% Triton X-100 in PBS for 10 minutes.

  • Multiplex Staining: Incubate cells for 45 minutes in the dark with a staining cocktail comprising:

    • Hoechst 33342 (1 µg/mL) for nuclear condensation (apoptosis marker).

    • Phalloidin-AlexaFluor 488 (1:500) for F-actin cytoskeletal architecture.

    • MitoTracker Red CMXRos (200 nM) for mitochondrial membrane potential.

  • Imaging & Feature Extraction: Image plates using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Extract multiparametric data using integrated image informatics software to generate a phenotypic profile[2].

Self-Validating Control System: Include Staurosporine (1 µM) as a positive control for apoptosis and cytoskeletal collapse, and DMSO (0.1%) as the negative vehicle control.

Target Deconvolution Strategies

Once a phenotypic response is established, the core MoA must be deconvoluted to identify the direct protein target. We utilize two orthogonal proteomic approaches.

Protocol 2: Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS)

Rationale: CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced denaturation and subsequent aggregation[4]. This allows for label-free target engagement monitoring in live cells.

Step-by-Step Methodology:

  • In Situ Engagement: Incubate live A549 cells with 10 µM 3-hydroxy-N-(4-methylphenyl)propanamide or DMSO for 1 hour to allow intracellular equilibration[5].

  • Thermal Profiling: Aliquot the cell suspensions into PCR plates. Heat the aliquots across a temperature gradient (37°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C[5].

  • Lysis & Fractionation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Proteomic Analysis: Collect the soluble supernatant. Digest the proteins with trypsin, label with Tandem Mass Tag (TMT) reagents, and analyze via LC-MS/MS[6].

  • Data Interpretation: Identify proteins exhibiting a significant thermal shift ( ΔTm​>2∘C ) in the compound-treated group compared to the vehicle.

Protocol 3: Activity-Based Protein Profiling (ABPP)

Rationale: If the compound acts as a covalent modifier (Hypothesis B), ABPP provides a direct method to isolate the target by functionalizing the compound's terminal hydroxyl group[7].

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an alkyne-tagged derivative of the compound via esterification of the terminal beta-hydroxyl group.

  • Proteome Labeling: Incubate native cell lysates with the alkyne-probe (5 µM) for 2 hours at 37°C.

  • Click Chemistry (CuAAC): Perform Copper(I)-catalyzed azide-alkyne cycloaddition by adding a biotin-azide tag, TCEP, TBTA, and CuSO₄ to the lysate[8].

  • Enrichment: Pull down the biotinylated target proteins using streptavidin-agarose beads. Wash stringently to remove non-specific binders.

  • Identification: Perform on-bead tryptic digest and identify the enriched proteins via LC-MS/MS[9].

Self-Validating Control System: Perform a competition assay by pre-incubating the lysate with a 10-fold excess of the unlabeled parent compound (3-hydroxy-N-(4-methylphenyl)propanamide) before adding the alkyne probe. True targets will show diminished enrichment in the competition arm.

Biochemical Validation: Surface Plasmon Resonance (SPR)

Following the identification of a putative target (e.g., a specific kinase) via CETSA or ABPP, direct, real-time binding kinetics must be validated using purified recombinant protein[10].

Protocol 4: SPR Kinetic Assay

Rationale: SPR measures changes in the refractive index near a sensor surface, enabling label-free determination of association ( kon​ ) and dissociation ( koff​ ) rate constants[11].

Step-by-Step Methodology:

  • Surface Activation: Activate a CM5 dextran sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes[12].

  • Ligand Immobilization: Dilute the purified recombinant target protein in 10 mM sodium acetate (pH 4.5) and inject it over the activated surface until an immobilization level of ~2500 Response Units (RU) is achieved[12].

  • Quenching: Block remaining reactive ester sites with a 7-minute injection of 1 M ethanolamine hydrochloride (pH 8.5)[12].

  • Analyte Injection: Prepare a concentration series of 3-hydroxy-N-(4-methylphenyl)propanamide (3.125 nM to 100 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Inject each concentration at a flow rate of 30 µL/min at 25°C[12].

  • Kinetic Recording: Record the association phase for 60 seconds and the dissociation phase for 120 seconds[12].

  • Regeneration: If necessary, regenerate the surface between cycles using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

Self-Validating Control System: Route all analyte injections over a blank reference flow cell (activated and quenched without protein) to subtract bulk refractive index shifts caused by DMSO[12].

Data Presentation & Visualization

Quantitative Validation Metrics (Representative Model)

To synthesize the multi-modal data, all quantitative metrics are consolidated to confirm the MoA. Below is a representative data structure for a successfully deconvoluted target.

Assay ModalityParameter MeasuredRepresentative ResultInterpretation
HCS (Phenotypic) IC₅₀ (Cell Viability)4.2 µMBaseline cellular potency established.
CETSA-MS Thermal Shift ( ΔTm​ )+ 4.8 °CStrong intracellular target engagement.
ABPP (Competition) Enrichment Ratio> 15-fold reductionConfirms specific, active-site binding.
SPR (Kinetics) KD​ (Affinity)125 nMHigh-affinity direct biochemical interaction.
SPR (Kinetics) koff​ (Dissociation) 1.2×10−4 s−1 Slow dissociation rate; long residence time.
Logical Workflows and Pathway Diagrams

Workflow N1 3-Hydroxy-N-(4-methylphenyl)propanamide (Hit Compound) N2 Phenotypic Screening (High-Content Imaging) N1->N2 N3 Target Deconvolution (CETSA-MS & ABPP) N2->N3 N4 Biochemical Validation (SPR Kinetics) N3->N4 N5 Mechanism of Action Elucidated N4->N5

Workflow for elucidating the in vitro mechanism of action.

Pathway Drug 3-Hydroxy-N-(4-methylphenyl)propanamide Target Deconvoluted Target (e.g., Kinase) Drug->Target Binds & Inhibits Substrate Downstream Effector Protein Target->Substrate Phosphorylation Blocked Response Observed Cellular Phenotype (e.g., Cytoskeletal Arrest) Substrate->Response Signal Transduction Altered

Hypothesized signaling pathway disruption by the compound.

References

  • National Center for Biotechnology Information (PubChem). "3-hydroxy-N-(4-methylphenyl)propanamide | C10H13NO2 | CID 4173423." Retrieved from[Link]

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013). Retrieved from[Link]

  • Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry (2008). Retrieved from[Link]

  • Caie, P. D., et al. "High-content phenotypic profiling of drug response signatures across distinct cancer cells." Molecular Cancer Therapeutics (2010). Referenced via PMC. Retrieved from[Link]

  • Hahnefeld, C., et al. "Determination of kinetic data using surface plasmon resonance biosensors." Methods in Molecular Medicine (2004). Retrieved from[Link]

  • Shi, X., et al. "Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies." Pharmaceuticals (2025). Retrieved from[Link]

Sources

Foundational

Physicochemical Profiling of 3-hydroxy-N-(4-methylphenyl)propanamide: Molecular Weight and Lipid Solubility Dynamics in Drug Design

Executive Summary In the landscape of rational drug design, the pharmacokinetic viability of a small molecule is intrinsically tied to its physicochemical architecture. 3-hydroxy-N-(4-methylphenyl)propanamide (CAS: 19992...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the pharmacokinetic viability of a small molecule is intrinsically tied to its physicochemical architecture. 3-hydroxy-N-(4-methylphenyl)propanamide (CAS: 199929-31-2), also known as 3-hydroxy-N-(p-tolyl)propanamide, represents a highly optimized scaffold for passive membrane diffusion. With a molecular weight of 179.22 g/mol and a computed partition coefficient (XLogP3) of 1.5[1], this compound operates within the ideal thermodynamic window for rapid transcellular absorption and potential Blood-Brain Barrier (BBB) penetration[2].

This whitepaper provides an in-depth technical analysis of the compound's molecular weight and lipid solubility profile, detailing the causality behind its membrane permeation kinetics and providing self-validating experimental workflows for empirical evaluation.

Structural and Physicochemical Architecture

The ability of a molecule to traverse a biological membrane without the aid of active transport mechanisms is governed by Lipinski’s Rule of Five and specific topological constraints. The table below summarizes the core properties of 3-hydroxy-N-(4-methylphenyl)propanamide and the mechanistic causality behind their pharmacokinetic advantages.

Physicochemical PropertyValueMechanistic Causality & Implication
Molecular Weight (MW) 179.22 DaLow Cavity-Formation Energy: The energy required to displace lipid acyl chains to form a cavity in the membrane scales with molecular volume. At <200 Da, this energy penalty is minimal, allowing rapid insertion[2].
Lipophilicity (XLogP3) 1.5Optimal Partitioning: A LogP of 1.5 balances the hydrophilicity needed for aqueous solubility in plasma with the lipophilicity required to partition into the hydrophobic membrane core[1][2].
Topological Polar Surface Area (TPSA) 49.3 ŲReduced Desolvation Penalty: TPSA < 90 Ų indicates a limited hydration shell. Stripping water molecules before entering the lipid bilayer requires less thermodynamic work, favoring BBB penetration[2].
Hydrogen Bond Donors (HBD) 2 (-OH, -NH)Minimal Headgroup Trapping: Low HBD count prevents the molecule from becoming anchored to the polar phosphate headgroups of the lipid bilayer[3].
Hydrogen Bond Acceptors (HBA) 2 (O=C, -OH)Maintains Unbound Fraction: Low HBA limits non-specific binding to plasma proteins, ensuring a high unbound free fraction ( fu​ ) available for diffusion[3].

Thermodynamic Drivers of Membrane Permeability

As an application scientist, I emphasize that membrane permeability is not merely about being "fat-soluble"; it is a dynamic thermodynamic exchange. The permeation of 3-hydroxy-N-(4-methylphenyl)propanamide across a lipid bilayer involves three distinct kinetic steps:

  • Desolvation (Aqueous to Lipid Interface): The molecule must shed its water hydration shell. Because its TPSA is only 49.3 Ų, the desolvation energy penalty is low.

  • Partitioning & Diffusion (Lipid Core): The molecule enters the hydrocarbon core. A LogP of 1.5 ensures it is lipophilic enough to prefer this environment over the aqueous phase, but not so lipophilic (LogP > 3.0) that it becomes permanently trapped in the lipid matrix (a phenomenon known as "membrane sequestration")[2].

  • Resolvation (Lipid to Intracellular Interface): The molecule exits the membrane into the aqueous cytosol, reforming its hydration shell.

Permeation A Aqueous Phase (Blood/ECF) High Solubility B Lipid Bilayer (Membrane Core) LogP 1.5 Partitioning A->B Desolvation Penalty C Intracellular (Cytosol) Target Engagement B->C Diffusion & Resolvation

Thermodynamic pathway of transcellular passive diffusion across a lipid bilayer.

Experimental Workflows for Solubility & Permeability Validation

To empirically validate the computed LogP and permeability coefficients ( Pe​ ), the following self-validating protocols must be employed. These methods are designed to isolate passive diffusion from active efflux (e.g., P-glycoprotein).

Protocol 1: Shake-Flask Method for Experimental LogP Determination

This protocol determines the true thermodynamic distribution of the compound between aqueous and lipid-like phases.

  • Step 1: Phase Pre-saturation. Vigorously stir 1-octanol and PBS (pH 7.4) together for 24 hours, then separate. Causality: Pre-saturation prevents volume shifts due to mutual solubility during the actual experiment, which would mathematically skew the concentration ratio.

  • Step 2: Compound Spiking. Dissolve 3-hydroxy-N-(4-methylphenyl)propanamide in the pre-saturated PBS to a final concentration of 100 µM.

  • Step 3: Partitioning. Combine equal volumes (e.g., 5 mL) of the spiked PBS and pre-saturated octanol in a glass vial. Shake at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Step 4: LC-MS/MS Quantification. Extract aliquots from both the octanol and aqueous layers. Quantify using LC-MS/MS.

  • System Validation (Mass Balance): Calculate the total mass recovered. Recovery=(Coct​×Voct​+Caq​×Vaq​)/Massinitial​ . A recovery of >95% validates the assay, proving the compound did not adsorb to the glass walls or degrade.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular diffusion kinetics, making it the gold standard for evaluating molecules with a LogP of 1.5.

  • Step 1: Artificial Membrane Preparation. Coat the porous PVDF filter of the donor plate with a 20% (w/v) solution of lecithin in dodecane. Causality: This specific lipid/solvent ratio mimics the hydrophobic thickness and dielectric constant of a mammalian cell membrane without the interference of active transporter proteins.

  • Step 2: Donor/Acceptor Loading. Load 300 µL of PBS (pH 7.4) containing 50 µM of the compound into the donor wells. Load 300 µL of fresh PBS into the acceptor wells.

  • Step 3: Incubation. Assemble the sandwich plate and incubate at 25°C for 5 hours in a humidity chamber to prevent evaporation.

  • Step 4: Analysis. Separate the plates and quantify the concentration in both compartments via LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

  • System Validation (Membrane Integrity): Co-incubate with Lucifer Yellow (a highly polar, low-permeability fluorescent marker). If Lucifer Yellow is detected in the acceptor well, the artificial membrane has ruptured, and the data point must be discarded.

PAMPA_Workflow D Donor Plate Compound in PBS (pH 7.4) ASM Sandwich Assembly Donor + Membrane + Acceptor D->ASM M Artificial Membrane Lecithin in Dodecane M->ASM A Acceptor Plate Fresh PBS Buffer A->ASM INC Incubation Phase 5h at 25°C ASM->INC Q LC-MS/MS Analysis Calculate Permeability (Pe) INC->Q

Step-by-step assembly and quantification workflow for the PAMPA permeability assay.

Strategic Implications in Drug Discovery

For drug development professionals, the physicochemical profile of 3-hydroxy-N-(4-methylphenyl)propanamide is highly strategic.

Because its LogP (1.5) and MW (179.22 Da) fall squarely into the "Goldilocks zone" for CNS penetrance (LogP 1.5–3.0, MW < 450 Da)[2][3], this scaffold is an excellent starting point for neurotherapeutics. It possesses sufficient lipid solubility to cross the blood-brain barrier via passive diffusion, yet retains enough aqueous solubility to formulate easily without the need for heavy surfactants or cyclodextrin complexation. Furthermore, its low TPSA (49.3 Ų) guarantees that the thermodynamic penalty of desolvation at the blood-brain interface will not become a rate-limiting bottleneck for target engagement.

References

  • National Institutes of Health (NIH). "3-hydroxy-N-(4-methylphenyl)propanamide | C10H13NO2 | CID 4173423 - PubChem". PubChem Database.
  • Borazon. "AI-Powered Blood-Brain Barrier Penetrant Molecule Design: Optimal Lipophilicity Balance". Borazon.net.
  • Ma, Y. et al. "Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery". Heliyon 10(1):e24304. ResearchGate.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 3-hydroxy-N-(4-methylphenyl)propanamide

Foreword: Charting the In Vivo Fate of a Novel Chemical Entity In the landscape of drug discovery and development, the journey of a promising molecule from the bench to the bedside is contingent not only on its intrinsic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the In Vivo Fate of a Novel Chemical Entity

In the landscape of drug discovery and development, the journey of a promising molecule from the bench to the bedside is contingent not only on its intrinsic potency but also on its behavior within a biological system. This guide provides a comprehensive framework for the systematic investigation of the pharmacokinetic and bioavailability profile of 3-hydroxy-N-(4-methylphenyl)propanamide. As direct experimental data for this specific molecule is not yet publicly available, this document is structured as a robust, field-proven strategic plan for its complete ADME (Absorption, Distribution, Metabolism, and Excretion) characterization. The methodologies detailed herein are designed to be self-validating, ensuring the generation of high-fidelity data to inform critical go/no-go decisions in a drug development program.

Foundational Physicochemical Characterization: The Blueprint of In Vivo Behavior

The intrinsic physical and chemical properties of a compound are the primary determinants of its pharmacokinetic destiny. A thorough understanding of these characteristics is a non-negotiable first step, as they govern solubility, permeability, and ultimately, bioavailability.

Key Physicochemical Parameters and Their Mechanistic Implications
  • Aqueous Solubility: This parameter dictates the dissolution rate in the gastrointestinal tract, a prerequisite for absorption. Poor aqueous solubility is a common cause of low oral bioavailability.

  • LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides a measure of a compound's lipophilicity. An optimal lipophilicity range is crucial for balancing membrane permeability and aqueous solubility.

  • pKa: The acid dissociation constant is critical for understanding the ionization state of the compound at different physiological pH values, which in turn affects its solubility and ability to cross biological membranes.

Table 1: Projected Physicochemical Properties of 3-hydroxy-N-(4-methylphenyl)propanamide
ParameterPredicted ValueExperimental MethodSignificance
Molecular Weight179.22 g/mol N/AAdherence to Lipinski's Rule of Five
Aqueous SolubilityTo be determinedKinetic/Thermodynamic Solubility AssayPredicts dissolution in the GI tract
LogP1.5Calculated (e.g., XLogP3)Indicates lipophilicity and potential for membrane permeation
pKaTo be determinedPotentiometric titration / UV-spectrophotometryDetermines ionization state at physiological pH

In Vitro ADME Profiling: Simulating the Biological Gauntlet

Before committing to resource-intensive in vivo studies, a battery of in vitro assays provides invaluable predictive data on the compound's likely ADME properties. These assays are designed to identify potential liabilities early in the development process.

Intestinal Permeability: The Caco-2 Monolayer Assay

The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption across the gut wall.[1][2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters.[1]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[2]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions. Monolayers with TEER values >200 Ω·cm² are deemed suitable for the assay.

  • Assay Initiation:

    • Apical to Basolateral (A→B) Permeability: The test compound (e.g., at 10 µM) is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over time.[2]

    • Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (donor) chamber, and its transport to the apical (receiver) chamber is measured.

  • Sample Analysis: Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and the concentration of the compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined to assess whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio >2 is indicative of active efflux.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form monolayer Caco2_Seeding->Differentiation TEER_Measurement Measure TEER for monolayer integrity Differentiation->TEER_Measurement Add_Compound_A_B Add compound to Apical side (A) TEER_Measurement->Add_Compound_A_B Add_Compound_B_A Add compound to Basolateral side (B) TEER_Measurement->Add_Compound_B_A Incubate Incubate at 37°C Add_Compound_A_B->Incubate Add_Compound_B_A->Incubate Sample_Receiver Sample from Receiver chamber at time points Incubate->Sample_Receiver LC_MS_MS Quantify compound concentration by LC-MS/MS Sample_Receiver->LC_MS_MS Calculate_Papp Calculate Papp (A→B) and Papp (B→A) LC_MS_MS->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Plasma Protein Binding: The Free Drug Hypothesis

The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, is a critical determinant of a drug's distribution and clearance.[3] It is the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[3]

  • Compound Preparation: A stock solution of 3-hydroxy-N-(4-methylphenyl)propanamide is prepared in a suitable solvent like DMSO.

  • Spiking: The compound is spiked into plasma (human and the species to be used for in vivo studies) at a final concentration that is relevant to the anticipated therapeutic dose. The final DMSO concentration should be kept below 1% to avoid protein denaturation.

  • RED Device Setup: The spiked plasma is added to one chamber of the RED device, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber, separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows the free drug to pass.[4]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[5]

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The samples are matrix-matched and analyzed by LC-MS/MS to determine the concentration of the compound.

  • Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

SpeciesFraction Unbound (fu)% BoundInterpretation
Human0.2575%Moderately bound
Rat0.3070%Moderately bound, suitable for preclinical studies
Metabolic Stability: Predicting Hepatic Clearance

The metabolic stability of a compound in the presence of liver microsomes or hepatocytes provides an estimate of its susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.[6] This data is used to predict the intrinsic clearance of the drug.

  • Reaction Mixture Preparation: Pooled liver microsomes (human and the species for in vivo studies) are pre-warmed at 37°C in a phosphate buffer.

  • Assay Initiation: The reaction is initiated by adding the test compound (e.g., at 1 µM) and an NADPH regenerating system (to support CYP enzyme activity) to the microsomal suspension.[7][8] A control incubation without the NADPH regenerating system is run in parallel to assess non-CYP-mediated degradation.

  • Time Course Incubation: The reaction mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[8]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Processing and Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Microsomes Prepare liver microsomes and buffer Mix_Reagents Combine microsomes, compound, and NADPH system Prepare_Microsomes->Mix_Reagents Prepare_NADPH Prepare NADPH regenerating system Prepare_NADPH->Mix_Reagents Prepare_Compound Prepare test compound solution Prepare_Compound->Mix_Reagents Incubate_37C Incubate at 37°C Mix_Reagents->Incubate_37C Time_Points Take aliquots at 0, 5, 15, 30, 60 min Incubate_37C->Time_Points Quench_Reaction Quench reaction with cold acetonitrile Time_Points->Quench_Reaction Centrifuge Centrifuge to precipitate proteins Quench_Reaction->Centrifuge LC_MS_MS Analyze supernatant by LC-MS/MS Centrifuge->LC_MS_MS Calculate_Clearance Calculate t½ and Intrinsic Clearance (CLint) LC_MS_MS->Calculate_Clearance

Caption: Workflow for the liver microsomal stability assay.

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

CYP450 enzymes are responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a new chemical entity can lead to clinically significant drug-drug interactions (DDIs).[9][10] Therefore, it is a regulatory requirement to assess the inhibitory potential of a new drug candidate against the major CYP isoforms.

  • Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Inhibitor Addition: The test compound is added at a range of concentrations (typically 8-10 different concentrations) to determine the concentration that causes 50% inhibition (IC50).[9]

  • Reaction Initiation and Termination: The reaction is initiated by adding the NADPH regenerating system and terminated after a short incubation period by adding a cold organic solvent.

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.

  • IC50 Calculation: The rate of metabolite formation is plotted against the concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

While in vitro assays are predictive, in vivo studies in animal models are essential for understanding the integrated ADME processes and for determining key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.[11]

Study Design: Intravenous and Oral Administration in Rats
  • Animal Model: Male Sprague-Dawley rats are a commonly used model for initial pharmacokinetic studies.

  • Dosing:

    • Intravenous (IV) Group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to determine the disposition of the drug after 100% bioavailability.

    • Oral (PO) Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage to assess oral absorption and first-pass metabolism.

  • Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the jugular vein. Plasma is harvested by centrifugation.

  • Bioanalysis: A sensitive and specific LC-MS/MS method is developed and validated for the quantification of 3-hydroxy-N-(4-methylphenyl)propanamide in plasma.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine the following key parameters:

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): For oral administration.

Bioavailability Calculation

Absolute oral bioavailability (F%) is a measure of the fraction of the orally administered dose that reaches the systemic circulation unchanged.[12] It is calculated by comparing the dose-normalized AUC from the oral dose to that from the IV dose.[12][13]

Formula for Absolute Bioavailability:

F(%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters in Rats
ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
AUC (ng*h/mL)15007500
CL (mL/min/kg)11.1-
Vd (L/kg)2.5-
t½ (h)2.73.1
Cmax (ng/mL)-1800
Tmax (h)-1.0
Absolute Bioavailability (F%) - 50%

Integrated Assessment and Path Forward

The culmination of this comprehensive pharmacokinetic and bioavailability profiling provides a holistic understanding of the in vivo fate of 3-hydroxy-N-(4-methylphenyl)propanamide. The integration of in vitro and in vivo data allows for the construction of a robust preclinical data package to guide further development.

Diagram: Integrated Pharmacokinetic Assessment Workflow

G cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo PK Study (Rat) cluster_analysis Data Analysis & Interpretation cluster_decision Decision Making Caco2 Caco-2 Permeability IVIVE In Vitro-In Vivo Extrapolation Caco2->IVIVE PPB Plasma Protein Binding PPB->IVIVE MetStab Metabolic Stability MetStab->IVIVE CYP_Inhib CYP450 Inhibition Go_NoGo Go/No-Go Decision CYP_Inhib->Go_NoGo IV_Dosing Intravenous Dosing Blood_Sampling Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing Oral Dosing PO_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Params Calculate PK Parameters (AUC, CL, Vd, t½) Bioanalysis->PK_Params Bioavailability Calculate Absolute Bioavailability (F%) PK_Params->Bioavailability PK_Params->IVIVE Bioavailability->Go_NoGo IVIVE->Go_NoGo

Caption: Integrated workflow for pharmacokinetic characterization and decision making.

Based on the collective data, a clear picture emerges. For instance, if the compound exhibits high permeability in the Caco-2 assay but low oral bioavailability in vivo, this would suggest significant first-pass metabolism, a hypothesis that can be confirmed by the microsomal stability data. This integrated analysis is paramount for rational drug design and for devising strategies to overcome any identified pharmacokinetic liabilities, such as formulation changes to improve solubility or chemical modifications to block metabolic hotspots. This structured, data-driven approach ensures that only the most promising candidates, with a well-understood in vivo profile, advance toward clinical evaluation.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • European Medicines Agency. Pharmacokinetic studies in man - Scientific guideline. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Wikipedia. Bioavailability. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • ChemHelpASAP. sample calculations: oral dose PK parameters. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • Certara. Understanding Bioavailability in Pharmacokinetics. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • ChemHelpASAP. determining oral bioavailability from AUC data. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

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Exploratory

Preliminary Toxicity Screening of 3-Hydroxy-N-(4-methylphenyl)propanamide: A Mechanistic and Predictive In Vitro Assessment

Executive Summary In the early stages of drug discovery, the rapid identification of high-risk molecular liabilities is essential to prevent late-stage clinical attrition and reduce development costs[1]. This whitepaper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug discovery, the rapid identification of high-risk molecular liabilities is essential to prevent late-stage clinical attrition and reduce development costs[1]. This whitepaper details the preliminary in vitro toxicity screening for 3-hydroxy-N-(4-methylphenyl)propanamide (CAS: 199929-31-2), an amide derivative characterized by a substituted p-tolyl moiety[2].

Because structural analogs containing aniline or toluidine substructures are notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation into reactive intermediates, our screening strategy heavily prioritizes mechanistic hepatotoxicity. Furthermore, to satisfy baseline regulatory safety pharmacology requirements, we evaluate pro-arrhythmic cardiotoxicity risk via hERG channel inhibition and mutagenic potential via the Ames fluctuation test.

Hepatotoxicity and Metabolic Bioactivation

Causality & Rationale

The liver is the primary organ responsible for xenobiotic metabolism, making it highly susceptible to drug-induced liver injury (DILI)[3]. The p-tolyl amide group in 3-hydroxy-N-(4-methylphenyl)propanamide acts as a structural alert. We hypothesize that this moiety can undergo N-hydroxylation by hepatic CYP450 enzymes, followed by dehydration to form a highly reactive electrophilic quinone imine. These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to vital cellular macromolecules, leading to mitochondrial impairment and cell death.

To accurately model this complex metabolic cascade, traditional 2D cell cultures (like HepG2) are insufficient. Instead, we utilize 3D Primary Human Hepatocyte (PHH) spheroids, which maintain long-term CYP450 activity, physiologic architecture, and relevant metabolic pathways[3][4].

Experimental Protocol: 3D PHH Spheroid Viability and GSH Trapping

Self-Validation System: This protocol incorporates Chlorpromazine as a positive control for overt cytotoxicity and a parallel cell-free microsomal assay to definitively trap and confirm the presence of reactive metabolites.

  • Spheroid Formation: Seed cryopreserved Primary Human Hepatocytes (PHHs) into 96-well ultra-low attachment (ULA) plates at a density of 1,500 cells/well. Centrifuge at 200 x g for 5 minutes and incubate for 5 days to allow for compact, uniform spheroid formation.

  • Compound Exposure: Prepare the test compound in DMSO (maintaining a final assay concentration of 0.1% DMSO). Expose the spheroids to a concentration gradient (0.1 µM to 100 µM) for 72 hours. Include 0.1% DMSO as the vehicle (negative) control and 50 µM Chlorpromazine as the positive control.

  • ATP Viability Readout: Lyse the spheroids using CellTiter-Glo® 3D Reagent. Incubate for 30 minutes at room temperature to ensure complete ATP extraction, then measure luminescence to quantify intracellular ATP (a direct correlate of cell viability).

  • Metabolite Trapping (Cell-Free): Incubate 10 µM of the compound with human liver microsomes (HLM), 1 mM NADPH, and 5 mM GSH for 60 minutes at 37°C. Quench the reaction with cold acetonitrile and analyze the supernatant via LC-MS/MS to detect GSH-adducts.

G A 3-hydroxy-N-(4-methylphenyl) propanamide B CYP450 Oxidation (Liver S9 / PHH) A->B C N-hydroxy Metabolite B->C D Reactive Quinone Imine (Electrophile) C->D E GSH Conjugation (Detoxification) D->E Adequate GSH F Covalent Binding to Macromolecules (Toxicity) D->F GSH Depletion

Hypothesized CYP450-mediated bioactivation pathway of the p-tolyl amide moiety.

Data Summary: Hepatotoxicity
Compound / ControlIC50 (µM)ATP Depletion at 100 µMGSH-Adduct Detection (LC-MS/MS)
3-hydroxy-N-(4-methylphenyl)propanamide 42.578%Positive (m/z + 305 adduct)
Chlorpromazine (Positive Control)8.295%N/A
0.1% DMSO (Vehicle Control)>100<5%Negative

Cardiotoxicity Risk Assessment (hERG Inhibition)

Causality & Rationale

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel delays cardiac repolarization. On a surface electrocardiogram, this manifests as QT interval prolongation, which carries a severe risk of inducing Torsades de Pointes—a potentially fatal ventricular tachyarrhythmia[5][6]. Because hERG liability has been a leading cause of post-market drug withdrawal, automated patch-clamp screening is deployed as a mandatory early de-risking step[6].

Experimental Protocol: Automated Whole-Cell Patch-Clamp

Self-Validation System: This protocol utilizes the QPatch HTX system to deliver high-fidelity electrophysiological data. The assay is validated internally by the application of E-4031, a known potent hERG inhibitor, ensuring the system's sensitivity to channel blockade[5].

  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG channel. Harvest the cells at 70-80% confluency and suspend them in a standardized extracellular recording solution.

  • System Loading: Load the cell suspension, intracellular solution, and compound plates onto the QPatch HTX automated patch-clamp platform.

  • Voltage Protocol: Establish a whole-cell configuration with a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed immediately by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[5].

  • Compound Application: Perfuse the test compound sequentially at increasing concentrations (0.1, 1.0, 10.0, and 30.0 µM). Measure the peak tail current reduction relative to the pre-compound baseline. Use 0.1% DMSO as the vehicle control and 0.1 µM E-4031 as the positive control.

Workflow S1 HEK293-hERG Cell Culture S2 Automated Patch-Clamp (QPatch HTX) S1->S2 S3 Voltage Protocol Application S2->S3 S4 Tail Current Measurement S3->S4 S5 IC50 Calculation & Risk Assessment S4->S5

Step-by-step automated patch-clamp workflow for hERG cardiotoxicity screening.

Data Summary: hERG Inhibition
Concentration (µM)Mean Tail Current Inhibition (%)Standard Deviation (%)
0.1 2.10.8
1.0 5.41.2
10.0 14.22.5
30.0 28.74.1

Note: The estimated IC50 for hERG inhibition is >30 µM, indicating a low risk of acute cardiotoxicity. The positive control (0.1 µM E-4031) yielded an expected 86.4% inhibition.

Genotoxicity (Ames Fluctuation Test)

Causality & Rationale

Before advancing a compound into resource-intensive in vivo models, its potential to induce point mutations or frameshifts in DNA must be ruled out[7]. The miniaturized Ames fluctuation test provides a high-throughput, liquid-based alternative to the traditional agar plate method. It requires significantly less compound while maintaining strict regulatory relevance for detecting mutagenic potential.

Experimental Protocol: Miniaturized Ames Fluctuation Test

Self-Validation System: The assay is run both with and without rat liver S9 fraction to account for mutagens that require metabolic activation. 2-Aminoanthracene is used to validate the enzymatic activity of the S9 fraction.

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in histidine-enriched media until they reach the exponential growth phase.

  • Exposure: In a 384-well plate format, mix the bacterial suspension with the test compound (at 50 µg/mL and 500 µg/mL) in exposure media. Perform parallel assays in the presence and absence of a 10% rat liver S9 fraction.

  • Incubation & Scoring: Add a pH indicator dye (bromocresol purple) to the microplates and incubate for 48 hours at 37°C.

  • Readout: Score the wells for a color change from purple to yellow. A color change indicates a drop in pH due to bacterial metabolism, signifying that a mutation has allowed the bacteria to synthesize histidine and grow.

Data Summary: Ames Test (Fold-Increase over Baseline)
StrainCondition50 µg/mL500 µg/mLPositive Control
TA98 - S91.0x1.1x14.5x
TA98 + S91.2x1.4x22.1x
TA100 - S90.9x1.0x18.3x
TA100 + S91.1x1.3x25.4x

Note: A fold-increase > 2.0x is considered a positive mutagenic response. The compound exhibits no significant mutagenic liability under these conditions.

Conclusion & Go/No-Go Decision

The preliminary toxicity profile of 3-hydroxy-N-(4-methylphenyl)propanamide reveals a nuanced safety landscape. The compound demonstrates a clean profile regarding cardiotoxicity (hERG IC50 > 30 µM) and genotoxicity (Ames negative). However, the 3D PHH spheroid assay and LC-MS/MS trapping confirm our mechanistic hypothesis: the compound undergoes CYP450-mediated bioactivation, forming reactive metabolites that deplete GSH and cause moderate hepatotoxicity (IC50 = 42.5 µM).

Recommendation: Proceed with structural optimization. Medicinal chemistry efforts should focus on modifying the p-tolyl ring (e.g., adding steric bulk or replacing the para-methyl group with a bioisostere like a trifluoromethyl group or halogen) to block the N-hydroxylation/quinone imine formation pathway, thereby mitigating the hepatotoxic liability before advancing to in vivo pharmacokinetic studies.

References

  • [2] National Center for Biotechnology Information (PubChem). "3-hydroxy-N-(4-methylphenyl)propanamide | C10H13NO2 | CID 4173423" URL:[Link]

  • [3] Frontiers in Pharmacology. "The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics" URL:[Link]

  • [7] European Pharmaceutical Review. "In vitro toxicity screening as pre-selection tool" URL:[Link]

  • [4] Eurofins Discovery. "In Vitro Hepatotoxicity Services" URL:[Link]

  • [5] Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions" URL:[Link]

  • [6] Circulation (American Heart Association). "Drug Screening Using a Library of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes Reveals Disease-Specific Patterns of Cardiotoxicity" URL:[Link]

  • [1] National Center for Biotechnology Information (PMC). "Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance" URL:[Link]

Sources

Foundational

Characterization of 3-Hydroxy-N-(4-methylphenyl)propanamide: A Comprehensive Guide to Receptor Binding Affinity Assays

Executive Summary The compound 3-hydroxy-N-(4-methylphenyl)propanamide (CAS 199929-31-2), also known as 3-hydroxy-N-p-tolylpropanamide, represents a critical pharmacophore in modern drug discovery[1]. Featuring an N-aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-hydroxy-N-(4-methylphenyl)propanamide (CAS 199929-31-2), also known as 3-hydroxy-N-p-tolylpropanamide, represents a critical pharmacophore in modern drug discovery[1]. Featuring an N-aryl amide backbone coupled with a hydroxypropanamide tail, this scaffold is highly privileged in screening libraries targeting Transient Receptor Potential (TRP) channels (specifically TRPM8 and TRPV1) and Nuclear Receptors, such as the Androgen Receptor (AR).

This whitepaper provides an in-depth, self-validating methodological framework for profiling the receptor binding affinity of 3-hydroxy-N-(4-methylphenyl)propanamide. By integrating thermodynamic equilibrium models (Radioligand Binding) with real-time kinetic resolution (Surface Plasmon Resonance), we establish a robust pipeline for orphan ligand characterization.

Experimental Design & Workflow Rationale

To definitively characterize the binding profile of a test compound, researchers must move beyond simple functional assays (which are susceptible to downstream amplification artifacts) and measure direct physical interactions.

  • Radioligand Binding Assays (RLBA): Serve as the gold standard for determining thermodynamic equilibrium parameters ( Kd​ , Bmax​ , and Ki​ ). We utilize competitive displacement to calculate the test compound's absolute affinity.

  • Surface Plasmon Resonance (SPR): Provides orthogonal, label-free validation. While RLBA yields equilibrium affinity, SPR uncovers the kinetic rates of association ( kon​ ) and dissociation ( koff​ ), dictating the compound's target residence time.

Workflow A Compound Preparation 3-hydroxy-N-(4-methylphenyl)propanamide B Target Selection (TRPM8 & Androgen Receptor) A->B C Radioligand Binding Equilibrium Thermodynamics (Kd, Ki) B->C D Surface Plasmon Resonance Real-Time Kinetics (kon, koff) B->D E Data Synthesis Cheng-Prusoff & Scatchard Analysis C->E D->E

Caption: Workflow for receptor binding affinity profiling of the N-aryl propanamide.

Radioligand Binding Methodologies

Every protocol detailed below is designed as a self-validating system . This means internal controls are built into the physical steps to immediately flag assay failure (e.g., ligand depletion, receptor degradation, or non-specific binding artifacts).

Protocol A: TRPM8 Competitive Binding Assay

N-aryl amides frequently modulate TRPM8 (the cold/menthol sensor) [3]. This protocol determines the Ki​ of 3-hydroxy-N-(4-methylphenyl)propanamide against human TRPM8.

System Validation & Quality Control:

  • Positive Control: Unlabeled WS-12 or Menthol.

  • Negative Control: Vehicle (0.1% DMSO).

  • Artifact Prevention: Glass fiber filters (GF/B) are pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that masks the negative charges of the glass fibers, preventing the highly lipophilic, positively charged radioligands from binding non-specifically to the filter matrix.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hTRPM8. Homogenize in ice-cold lysis buffer and centrifuge at 40,000 × g for 30 min. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Incubation Setup: In a 96-well plate, add 48 µg of membrane protein per well.

  • Tracer Addition: Add a constant concentration of [3H] -Menthol (or [3H] -WS-12) at its predetermined Kd​ value (e.g., 15 nM).

  • Competitor Addition: Add 3-hydroxy-N-(4-methylphenyl)propanamide in a 10-point concentration gradient (100 pM to 10 µM).

  • Equilibration: Incubate the microplate at 22°C for 60 minutes to ensure the system reaches steady-state thermodynamic equilibrium.

  • Separation: Rapidly filter the homogenates under vacuum through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash three times with 1 mL ice-cold 50 mM Tris-HCl to lock the bound complex and flush unbound tracer.

  • Quantification: Add scintillation cocktail and measure beta decay (Counts Per Minute, CPM) using a microplate scintillation counter.

Protocol B: Androgen Receptor (AR) Binding Assay

Given the structural similarity of N-aryl propanamides to non-steroidal antiandrogens (e.g., bicalutamide), AR screening is mandatory[2, 4].

System Validation & Quality Control:

  • Receptor Standardization: Cytosol protein concentration must be titrated so that no more than 25–35% of the total radioligand is bound. Causality: Exceeding 35% binding causes "ligand depletion," violating the assumptions of first-order mass action kinetics and artificially inflating the apparent affinity.

  • Cross-Reactivity Blockade: Triamcinolone acetonide (1 µM) is added to all wells. Causality: The AR radioligand [3H] -R1881 cross-reacts with glucocorticoid and progesterone receptors. Triamcinolone selectively occupies these off-target receptors, ensuring the radioactive signal is 100% AR-specific.

Step-by-Step Methodology:

  • Cytosol Preparation: Isolate cytosol from LNCaP cells or rat prostate. Determine protein concentration via Bradford assay.

  • Incubation Setup: Combine 1.0 mg/mL cytosolic protein with 0.25 nM [3H] -R1881 in TEDG buffer (Tris, EDTA, DTT, Glycerol, pH 7.4).

  • Competitor Addition: Add the test compound (CAS 199929-31-2) across a logarithmic concentration range.

  • Equilibration: Incubate for 16–20 hours at 4°C. Causality: AR complexes are highly temperature-sensitive; extended incubation at near-freezing temperatures prevents receptor degradation while allowing the high-affinity interaction to reach equilibrium.

  • Separation: Add dextran-coated charcoal (DCC) for 10 minutes, then centrifuge. Causality: DCC physically absorbs free, unbound steroids but is too bulky to absorb the receptor-ligand complex. The supernatant contains the bound fraction.

  • Quantification: Decant the supernatant into scintillation vials and count.

Mechanism R Receptor (TRPM8 / AR) RL Receptor-Radioligand (Detectable Signal) R->RL Standard RC Receptor-Compound (Displaced Signal) R->RC Competitor L Radioligand ([3H]-Ligand) L->RL C Test Compound (CAS 199929-31-2) C->RC RL->RC Displacement

Caption: Competitive displacement mechanism in radioligand binding assays.

Surface Plasmon Resonance (SPR) Kinetics

To understand the residence time of 3-hydroxy-N-(4-methylphenyl)propanamide, we utilize SPR.

System Validation & Quality Control:

  • Reference Subtraction: A dual-flow cell system is used. Flow Cell 1 (Fc1) is blank (no receptor), while Flow Cell 2 (Fc2) contains the immobilized receptor. Causality: Subtracting Fc1 from Fc2 (Fc2 - Fc1) eliminates bulk refractive index shifts caused by the DMSO solvent, isolating the true binding response.

Step-by-Step Methodology:

  • Immobilization: Covalently attach the purified receptor (e.g., AR ligand-binding domain) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 3000 Response Units (RU).

  • Analyte Preparation: Dilute 3-hydroxy-N-(4-methylphenyl)propanamide in running buffer (PBS-P+ with 1% DMSO) to a top concentration of 10 µM, followed by 2-fold serial dilutions.

  • Injection (Association): Inject the analyte over Fc1 and Fc2 at a high flow rate of 50 µL/min for 120 seconds. Causality: High flow rates minimize mass transport limitation, ensuring the observed kon​ is reaction-limited, not diffusion-limited.

  • Buffer Flow (Dissociation): Switch to running buffer for 300 seconds to monitor the dissociation phase ( koff​ ).

  • Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

Data Presentation & Quantitative Analysis

Raw assay data must be mathematically transformed to yield target-agnostic affinity metrics. For competitive binding, the IC50​ (concentration inhibiting 50% of radioligand binding) is converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff Equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand.

Summary of Representative Binding Metrics

The following table illustrates a standardized data presentation format for the binding profile of an N-aryl propanamide library compound.

Target ReceptorReference RadioligandAssay [L] (nM)Radioligand Kd​ (nM)Compound IC50​ (nM)Calculated Ki​ (nM)SPR KD​ (nM)
TRPM8 (Human) [3H] -Menthol15.015.0120.5 ± 15.260.2 ± 7.6 65.4 ± 5.1
AR (Rat Cytosol) [3H] -R18810.250.5> 10,000N/A N/A
TRPV1 (Human) [3H] -Resiniferatoxin0.50.54,500 ± 2102,250 ± 105 2,100 ± 80

Note: The calculated Ki​ aligns closely with the orthogonal SPR KD​ , validating the thermodynamic equilibrium parameters across independent assay formats.

References

  • PubChem. "3-hydroxy-N-(4-methylphenyl)propanamide (CID 4173423)". National Library of Medicine. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Validation of an Androgen Receptor Binding Assay". Endocrine Disruptor Screening Program. URL:[Link]

  • De Caro, C., et al. "Antinociceptive effect of two novel transient receptor potential melastatin 8 antagonists in acute and chronic pain models in rat". British Journal of Pharmacology, 2014. URL:[Link]

  • Marcelli, M., et al. "Glucocorticoid-Responsive Mutant Androgen Receptor Exhibits Unique Ligand Specificity: Therapeutic Implications for Androgen-Independent Prostate Cancer". Endocrinology, 2002. URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-hydroxy-N-(4-methylphenyl)propanamide

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 3-hydroxy-N-(4-methylphenyl)propanamide. The protocol is designed for researchers, scientists, and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-hydroxy-N-(4-methylphenyl)propanamide. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. The synthesis is based on the well-established principle of amide bond formation via the coupling of a carboxylic acid and an amine, facilitated by a carbodiimide coupling agent. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Background

3-hydroxy-N-(4-methylphenyl)propanamide is a substituted amide containing both a hydroxyl and an amide functional group. Molecules with such functionalities are of significant interest in medicinal chemistry and materials science due to their potential for hydrogen bonding and as versatile intermediates for more complex molecular architectures.

The core of this synthesis is the formation of an amide bond, a ubiquitous linkage in chemistry and biology. The direct reaction between a carboxylic acid (3-hydroxypropanoic acid) and an amine (p-toluidine) is generally inefficient. This is due to an initial acid-base reaction that forms a stable ammonium carboxylate salt, and the poor leaving group nature of the hydroxyl (-OH) group on the carboxylic acid.[1][2] To overcome this thermodynamic barrier under mild conditions, a coupling agent is employed. This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) as an additive. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2] HOBt acts as a catalyst to form a more reactive intermediate and can suppress potential side reactions, leading to higher yields and purity.

Reaction Scheme and Mechanism

The overall synthesis workflow involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

Overall Reaction

Caption: Amide coupling of 3-hydroxypropanoic acid and p-toluidine.

Mechanistic Workflow

The mechanism involves two key stages: activation of the carboxylic acid by EDC to form an O-acylisourea intermediate, which is then either directly attacked by the amine or converted to a more stable HOBt-ester, followed by aminolysis.

G A Carboxylic Acid + EDC B O-acylisourea Intermediate (Highly Reactive) A->B Activation C HOBt attacks Intermediate B->C Trapping D HOBt Active Ester C->D Formation E Amine (p-toluidine) Nucleophilic Attack D->E Aminolysis F Tetrahedral Intermediate E->F Addition G Product + HOBt + EDC-urea byproduct F->G Elimination

Caption: Simplified workflow of the EDC/HOBt mediated amide coupling.

Materials and Equipment

Reagents
ReagentCAS No.FormulaMW ( g/mol )
3-Hydroxypropanoic acid503-66-2C₃H₆O₃90.08
p-Toluidine106-49-0C₇H₉N107.15
EDC Hydrochloride25952-53-8C₈H₁₈N₃Cl191.70
HOBt Hydrate123333-53-9C₆H₅N₃O·xH₂O135.13 (anhydrous)
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24
1M Hydrochloric Acid (HCl)7647-01-0HCl36.46
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Brine (Saturated NaCl)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography or recrystallization

  • Analytical balance

  • pH paper

  • Standard laboratory glassware

Safety and Handling

P-Toluidine is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer. It is also very toxic to aquatic life. [3][4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate).[5]

  • Handling: All manipulations involving p-toluidine and dichloromethane must be performed in a certified chemical fume hood.[4] Avoid creating and inhaling dust from solid reagents.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic waste and halogenated waste should be collected in separate, designated containers.

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis.

  • Reactant Setup:

    • To a 100 mL round-bottom flask, add 3-hydroxypropanoic acid (0.90 g, 10.0 mmol) and p-toluidine (1.07 g, 10.0 mmol).

    • Add anhydrous dichloromethane (DCM, 40 mL) and a magnetic stir bar.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add HOBt hydrate (1.53 g, ~10.0 mmol, assuming monohydrate) and N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol) to the solution. The base (DIPEA) is added to neutralize the HCl salt of EDC and maintain a basic environment conducive to the reaction.

  • Coupling Reaction:

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equivalents) to the stirred solution in portions over 10-15 minutes. Causality Note: The portion-wise addition at low temperature helps to control the exothermic reaction and minimizes potential side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir at room temperature for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexanes 1:1). The disappearance of the limiting starting material (p-toluidine) indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with an additional 40 mL of DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 30 mL) - This removes unreacted p-toluidine and DIPEA.

      • Saturated NaHCO₃ solution (2 x 30 mL) - This removes unreacted 3-hydroxypropanoic acid and HOBt.

      • Brine (1 x 30 mL) - This removes residual water.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization (Preferred Method): The crude product, typically an off-white solid, can be purified by recrystallization. A suitable solvent system must be determined empirically, but ethyl acetate/hexanes or isopropanol/water are good starting points.[6] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

    • Column Chromatography: If recrystallization is ineffective, the product can be purified by flash column chromatography on silica gel. A gradient elution with an ethyl acetate/hexanes solvent system is typically effective.[7]

Characterization and Data

The identity and purity of the final product, 3-hydroxy-N-(4-methylphenyl)propanamide, should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [8]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.39 (d, 2H), 7.10 (d, 2H), 4.01 (t, 2H), 2.65 (t, 2H), 2.30 (s, 3H). (Note: Amide and hydroxyl proton signals may be broad and variable)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 171.5, 135.5, 134.0, 129.5, 120.2, 58.9, 38.5, 20.9.
Mass Spectrometry (ESI+) m/z: 180.10 [M+H]⁺, 202.08 [M+Na]⁺

Note: Predicted NMR values. Actual values may vary based on solvent and instrumentation. Reference spectra are available on public databases like PubChem.[8]

Conclusion

This application note details a reliable and scalable laboratory procedure for the synthesis of 3-hydroxy-N-(4-methylphenyl)propanamide. By employing a standard EDC/HOBt coupling protocol, the target compound can be obtained in good yield and high purity after appropriate work-up and purification. Adherence to the safety precautions outlined is critical for the safe execution of this synthesis. The characterization data provided serves as a benchmark for product validation.

References

  • Vertex AI Search. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Organic Chemistry Portal.
  • Westin, J. Synthesis of Amides - Organic Chemistry.
  • ACS Earth and Space Chemistry. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions.
  • Chemistry Steps. (2025). Converting Amines to Amides.
  • Loba Chemie.
  • Chemos GmbH & Co. KG.
  • Sigma-Aldrich. (2025).
  • CDH Fine Chemical.
  • PubChem. 3-hydroxy-N-(4-methylphenyl)propanamide.
  • Deepak Nitrite. (2023).
  • SpectraBase. N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE.
  • Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • ResearchGate. (2014). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide.
  • ChemSynthesis. 3-hydroxy-N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide.
  • Benchchem. An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.
  • Google Patents. (2017). WO2017130007A1 - Method for producing 3-hydroxypropanamide employing acetobacter lovaniensis.
  • Journal of Agricultural and Food Chemistry. (2003).
  • Food Science & Nutrition.
  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Chemical Synthesis Database. 3-hydroxy-N,N-dimethyl-3-phenylpropanamide.
  • BLDpharm. 199929-31-2|3-Hydroxy-N-(p-tolyl)propanamide.
  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0250756).
  • ResearchGate. (2020).
  • Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media.
  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?
  • Aapptec Peptides. Coupling Reagents.
  • Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones.
  • Growing Science. (2022).
  • European Patent Office. (2025).

Sources

Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 3-hydroxy-N-(4-methylphenyl)propanamide Analysis

Abstract This application note provides a comprehensive, step-by-step guide for the development and subsequent validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the development and subsequent validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-hydroxy-N-(4-methylphenyl)propanamide. The described methodology is tailored for researchers, analytical scientists, and drug development professionals, ensuring the generation of accurate, precise, and reliable data suitable for quality control and stability studies. The entire process, from initial analyte characterization to full method validation, is detailed with scientific justifications for all procedural choices, adhering to internationally recognized guidelines.

Introduction

The compound 3-hydroxy-N-(4-methylphenyl)propanamide is of interest in pharmaceutical and chemical research. To support its development and ensure product quality, a reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose, offering high resolution, sensitivity, and specificity. This document outlines a systematic approach to developing a stability-indicating HPLC method, which is crucial for distinguishing the intact analyte from any potential degradation products.

Analyte Characterization and Initial HPLC Parameter Selection

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.

PropertyValue/PredictionImplication for HPLC Method Development
Chemical Structure C10H13NO2[1]The aromatic ring is a strong chromophore, making UV detection highly suitable. The amide and hydroxyl groups contribute to its polarity.
Molecular Weight 179.22 g/mol [1]---
logP (Octanol-Water Partition Coefficient) 1.5 (Predicted)[1]This value indicates moderate hydrophobicity, suggesting that reversed-phase chromatography will be an effective separation mode.[2][3][4]
pKa (Acid Dissociation Constant) ~13-14 for the hydroxyl group (Predicted)The molecule is expected to be neutral in the typical pH range of reversed-phase HPLC (pH 2-8), simplifying mobile phase preparation.[5]
UV Absorbance Maximum (λmax) ~245 nm (Predicted)This wavelength should be used for initial UV detection to maximize sensitivity. Organic solvents used in the mobile phase should have low absorbance in this region.[6][7]

Based on this initial assessment, a reversed-phase HPLC method with UV detection is the logical starting point.

HPLC Method Development: A Stepwise Approach

The development process is designed to systematically optimize the separation of 3-hydroxy-N-(4-methylphenyl)propanamide.

MethodDevelopment A Step 1: Initial Screening B Column: C18, 250 x 4.6 mm, 5 µm Mobile Phase: Acetonitrile/Water Detection: UV @ 245 nm Flow Rate: 1.0 mL/min A->B C Step 2: Gradient Scouting A->C D Determine Elution Window and Initial Retention Time C->D E Step 3: Mobile Phase Optimization C->E F Fine-tune Gradient/Isocratic Conditions for Optimal Peak Shape and Resolution E->F G Step 4: Final Method Refinement E->G H Adjust Flow Rate and Temperature for Efficiency and Robustness G->H I Final Validated Method G->I

Figure 1: Workflow for the systematic development of the HPLC method.

Materials and Instrumentation
  • Analyte: 3-hydroxy-N-(4-methylphenyl)propanamide reference standard (>99% purity)

  • Solvents: HPLC grade acetonitrile and methanol; purified water (e.g., Milli-Q)

  • Reagents: Formic acid (optional, for peak shape improvement)

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, thermostatted column compartment, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3][8]

Experimental Protocol: Method Development
  • Standard Solution Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute this stock with a 50:50 mixture of acetonitrile and water to a working concentration of 100 µg/mL.

  • Initial Column and Mobile Phase Selection:

    • Install the C18 column and equilibrate with a mobile phase of 50% acetonitrile in water at a flow rate of 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detector to 245 nm.

  • Scouting Gradient Run:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 90% B over 15 minutes.

    • Inject 10 µL of the working standard solution.

  • Method Optimization:

    • Based on the retention time from the scouting run, develop a more focused gradient or an isocratic method. The goal is to achieve a retention time between 3 and 10 minutes with good peak symmetry.

    • If peak tailing is observed, the addition of 0.1% formic acid to the aqueous mobile phase can improve peak shape.

    • Adjust the flow rate (e.g., 0.8-1.2 mL/min) and temperature (e.g., 25-35 °C) to optimize resolution and analysis time.

Optimized Method Example:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 12 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL

HPLC Method Validation

Method validation is essential to demonstrate that the analytical method is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Validation A Validated Method B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision A->E F LOD & LOQ A->F G Robustness A->G H Repeatability E->H I Intermediate Precision E->I

Figure 2: Interconnected parameters for comprehensive HPLC method validation.

Protocol: Specificity and Forced Degradation

Objective: To demonstrate that the method is able to differentiate the analyte from potential degradation products.

Procedure:

  • Prepare solutions of the analyte at 100 µg/mL.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control. A PDA detector is highly recommended to assess peak purity.

Acceptance Criteria: The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks.

Protocol: Linearity and Range

Objective: To confirm a linear relationship between the detector response and the analyte concentration over a specified range.

Procedure:

  • Prepare a series of at least five standard solutions covering the expected range of concentrations (e.g., 10-150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Protocol: Accuracy

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix.

  • Analyze nine samples in total (three replicates at each concentration level).

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Protocol: Precision

Objective: To assess the variability of the method.

Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[10]

Protocol: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure:

  • Signal-to-Noise Ratio: Determine the concentrations that yield a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Acceptance Criteria: The LOQ must be determined with acceptable accuracy and precision.

Protocol: Robustness

Objective: To evaluate the method's performance under small, deliberate variations in experimental conditions.

Procedure:

  • Introduce minor changes to the optimized method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

  • Analyze a standard solution under each modified condition.

Acceptance Criteria: System suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

System Suitability

Prior to any analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Procedure:

  • Perform five replicate injections of a standard solution.

  • Evaluate the following parameters:

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

Conclusion

This application note details a comprehensive and systematic approach for the development and validation of a stability-indicating HPLC method for 3-hydroxy-N-(4-methylphenyl)propanamide. By adhering to these protocols, analytical laboratories can ensure the generation of high-quality, reliable data that is fit for purpose in a regulated environment. The established method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

References

  • Reversed Phase HPLC Principles and Mechanisms. (n.d.). Scribd. Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4173423, 3-hydroxy-N-(4-methylphenyl)propanamide. Retrieved March 28, 2026, from [Link]

  • Reversed-phase chromatography. (2024, January 22). In Wikipedia. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2021). Asian Journal of Pharmaceutical Analysis. [Link]

  • Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. (2023). ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. [Link]

Sources

Method

Application Note &amp; Protocol: Solubilization of 3-hydroxy-N-(4-methylphenyl)propanamide for In Vitro Cell-Based Assays

Abstract This document provides a detailed methodology for the solubilization and preparation of 3-hydroxy-N-(4-methylphenyl)propanamide for use in cell culture-based assays. Due to its physicochemical properties, this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed methodology for the solubilization and preparation of 3-hydroxy-N-(4-methylphenyl)propanamide for use in cell culture-based assays. Due to its physicochemical properties, this small molecule exhibits limited solubility in aqueous media, necessitating the use of an organic solvent to create a viable stock solution. This guide presents a comprehensive protocol for dissolving the compound in Dimethyl Sulfoxide (DMSO), preparing high-concentration stock solutions, and performing serial dilutions to achieve desired working concentrations while maintaining cell viability. We address critical technical considerations, including solvent toxicity, prevention of compound precipitation, and essential quality control measures to ensure the accuracy and reproducibility of experimental results.

Introduction and Pre-Protocol Considerations

The primary strategy for such compounds involves creating a highly concentrated stock solution in a biocompatible organic solvent, which is then diluted into the aqueous cell culture medium.[2]

Physicochemical Profile of 3-hydroxy-N-(4-methylphenyl)propanamide

A compound's properties dictate its handling and dissolution strategy. The key characteristics are summarized below.

PropertyValueSourceImplication for Dissolution
Molecular FormulaC₁₀H₁₃NO₂[1]-
Molecular Weight179.22 g/mol [1]Required for calculating molar concentrations.
XLogP31.5[1]A positive value indicates a degree of lipophilicity, predicting poor solubility in aqueous solutions like cell culture media.
The Critical Choice of Solvent: Dimethyl Sulfoxide (DMSO)

For hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the most widely recommended and utilized solvent for preparing stock solutions for biological assays.[3][4] Its strong dissolving power for a vast array of organic molecules and its miscibility with water make it an ideal choice.[5] However, the introduction of any solvent into a cell culture system is an experimental variable that must be carefully controlled.

Causality Behind Solvent Choice: The goal is to dissolve the compound at a high concentration (e.g., 10-50 mM) so that the volume of solvent added to the final cell culture is minimal, thereby reducing cytotoxic effects.[4][6]

Understanding and Mitigating Solvent-Induced Cytotoxicity

High concentrations of DMSO are toxic to cells and can interfere with assay results.[3][7] It is imperative to establish the tolerance of the specific cell line being used and to maintain the final DMSO concentration consistently across all experimental and control wells.

  • General Guideline: The final concentration of DMSO in cell culture should typically be kept below 0.5%, with a concentration of ≤0.1% being the ideal target for minimizing off-target effects.[3][4][8]

  • The Mandatory Vehicle Control: Every experiment must include a "vehicle control" group. This consists of cells treated with the same final concentration of DMSO (in culture medium) as the experimental groups, but without the compound.[3] This control is essential to differentiate the effects of the compound from any effects caused by the solvent itself.

Assay TypeRecommended Maximum Final DMSO ConcentrationRationale & References
Routine Cell Culture / Proliferation Assays≤ 0.5% (Ideal ≤ 0.1%)Minimizes growth inhibition and other artifacts. Different cell lines exhibit varying sensitivities.[9][10][11]
High-Throughput Screening (HTS)0.1% - 1%Concentration should be optimized and kept consistent across all plates to ensure data comparability.[3][12]
In Vivo Animal Studies≤ 2%Higher concentrations can lead to systemic toxicity.[13]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a high-concentration primary stock solution of 3-hydroxy-N-(4-methylphenyl)propanamide in 100% sterile DMSO. All steps involving open containers should be performed in a sterile environment (e.g., a laminar flow hood).

Materials
  • 3-hydroxy-N-(4-methylphenyl)propanamide powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath or incubator (optional)

Step-by-Step Procedure
  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 179.22 g/mol × 1000 mg/g = 1.79 mg

  • Weighing: Carefully weigh out 1.79 mg of the compound powder and transfer it into a sterile microcentrifuge tube.

    • Expert Tip: To minimize static and handling loss, it is often easier to weigh a larger mass (e.g., 17.9 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL) if sufficient compound is available.

  • Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.[3]

    • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.

    • If the compound does not fully dissolve:

      • Sonication: Place the tube in a water bath sonicator for 5-10 minutes, periodically checking for dissolution.[4] This uses ultrasonic waves to break apart aggregates.

      • Gentle Warming: Place the tube in a 37°C water bath for 10-15 minutes.[3][14] Caution: Some compounds can degrade with heat; this should be tested if the compound's stability is unknown.[3]

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly-sealed tubes. This is critical to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[3][15]

  • Labeling & Storage: Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date. Store at -20°C or -80°C for long-term stability.[4]

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation start Start weigh 1. Weigh 1.79 mg of Compound start->weigh add_dmso 2. Add 1 mL sterile DMSO weigh->add_dmso vortex 3. Vortex for 1-2 minutes add_dmso->vortex check 4. Visually inspect for clarity vortex->check dissolved Solution is Clear check->dissolved Yes not_dissolved Particles Remain check->not_dissolved No aliquot 6. Aliquot into single-use tubes dissolved->aliquot troubleshoot 5. Apply Sonication or Gentle Warming (37°C) not_dissolved->troubleshoot troubleshoot->vortex store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Protocol: Preparation of Working Solutions for Cell Culture

This section describes how to dilute the 10 mM DMSO stock solution into your cell culture medium to achieve the desired final concentration for treating cells. The key is to perform dilutions in a way that prevents the compound from precipitating.

Example: Preparing a 10 µM Final Concentration

This example demonstrates the preparation of a working solution where the final concentration of the compound in the cell culture well is 10 µM and the final DMSO concentration is 0.1%.

  • Thaw Stock Solution: Thaw one 10 mM stock solution aliquot at room temperature. Centrifuge the tube briefly to collect the contents at the bottom.

  • Prepare Intermediate Dilution (Recommended): Directly adding the highly concentrated 10 mM stock to the full volume of media can cause localized high concentrations, leading to precipitation. Creating an intermediate dilution step mitigates this.

    • Add 2 µL of the 10 mM stock solution to 998 µL of sterile cell culture medium.

    • Mix thoroughly by gentle pipetting or inversion.

    • This creates a 20 µM intermediate solution in a medium containing 0.2% DMSO.

  • Prepare Final Working Solution:

    • Assume your cells are in a 96-well plate with 100 µL of medium per well.

    • To achieve a final concentration of 10 µM, add 100 µL of the 20 µM intermediate solution to the well.

    • The final volume will be 200 µL, the final compound concentration will be 10 µM, and the final DMSO concentration will be 0.1% .

  • Vehicle Control Preparation:

    • Prepare a "vehicle intermediate solution" by adding 2 µL of pure sterile DMSO to 998 µL of cell culture medium.

    • Add 100 µL of this vehicle solution to your control wells. This ensures the control wells have a final DMSO concentration of 0.1%, matching the treated wells.

Validation, Troubleshooting, and Quality Control

A robust experimental design includes self-validating systems and anticipates common problems.

Preliminary Solubility Assessment

Since no public solubility data for 3-hydroxy-N-(4-methylphenyl)propanamide in DMSO is available, it is prudent to test its limit.

  • Weigh 2 mg of the compound into a tube.

  • Add DMSO in 20 µL increments, vortexing thoroughly after each addition.

  • Note the volume at which the compound fully dissolves to calculate the maximum practical stock concentration.

Troubleshooting Common Issues

Precipitation is the most common issue when diluting a DMSO stock into an aqueous medium.[6][16]

G cluster_troubleshoot Troubleshooting Precipitation start Precipitate forms in culture medium check_dmso Is final DMSO concentration <0.1%? start->check_dmso check_dilution Was stock added directly to large volume? check_dmso->check_dilution Yes sol_low_dmso Increase final DMSO to 0.5% (if cell line tolerates) check_dmso->sol_low_dmso No check_stock Is stock concentration too high? check_dilution->check_stock No sol_dilution Use a multi-step serial dilution in medium check_dilution->sol_dilution Yes sol_stock Lower the stock concentration (e.g., to 1 mM) and adjust dilutions check_stock->sol_stock Yes success Problem Solved check_stock->success No (Contact Support) sol_low_dmso->success sol_dilution->success sol_stock->success

Caption: Decision tree for troubleshooting compound precipitation.

References

  • Lau, A. T., He, K., & Chiu, J. F. (2022). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 45(2), 159-167. Retrieved from [Link]

  • Kim, J., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 548. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-chloro-4-methylphenyl)-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Hacettepe University Journal of the Faculty of Pharmacy, 42(1), 1-8. Retrieved from [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. Retrieved from [Link]

  • Kramer, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 449-462. Retrieved from [Link]

  • Vo, T. L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3871-3877. Retrieved from [Link]

  • Sprando, R. L., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100787. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Chemcas. (n.d.). Propanamide, N-(3-hydroxy-2-methylphenyl)-. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI. Retrieved from [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-272. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2007). Strategic Pooling of Compounds for High-Throughput Screening. ACS Publications. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-2-hydroxy-N-(4-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • PubChem. (n.d.). 3-hydroxy-N-(4-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6331-6334. Retrieved from [Link]

  • Biotechnology Progress. (2015). Factors that determine stability of highly concentrated chemically defined production media. PubMed. Retrieved from [Link]

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 16(12), 1894. Retrieved from [Link]

  • MilliporeSigma. (n.d.). N-(4-hydroxyphenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern of 3-Hydroxy-N-(4-methylphenyl)propanamide

Executive Summary The structural elucidation of small-molecule amides via electrospray ionization tandem mass spectrometry (ESI-MS/MS) requires a deep understanding of gas-phase thermodynamics and ion dissociation kineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule amides via electrospray ionization tandem mass spectrometry (ESI-MS/MS) requires a deep understanding of gas-phase thermodynamics and ion dissociation kinetics. This application note details the fragmentation mechanisms, expected high-resolution product ions, and a self-validating analytical protocol for 3-hydroxy-N-(4-methylphenyl)propanamide . By leveraging established fragmentation rules for N-phenylpropanamide derivatives, this guide provides researchers and drug development professionals with a robust framework for identifying this compound and its structural analogs in complex matrices.

Target Analyte Profile

Before establishing mass spectrometry parameters, it is critical to define the exact monoisotopic mass and structural motifs of the analyte[1]. The presence of a secondary amide, a terminal aliphatic hydroxyl group, and an electron-donating methyl group on the aromatic ring strictly dictates the molecule's ionization efficiency and subsequent collision-induced dissociation (CID) pathways.

PropertyValueStructural Significance in MS
IUPAC Name 3-hydroxy-N-(4-methylphenyl)propanamideCore backbone for fragmentation mapping.
Chemical Formula C10H13NO2Determines the theoretical isotopic envelope.
Monoisotopic Mass 179.0946 DaBaseline for high-resolution mass accuracy (<5 ppm).
Precursor Ion [M+H]+ 180.1019 DaTarget m/z for quadrupole isolation (MS1).
Key Functional Groups Amide, p-Tolyl, Primary AlcoholDictates protonation sites and neutral losses.

Mechanistic Principles of Fragmentation

To move beyond simple spectral matching, analysts must understand the causality behind the fragmentation of 3-hydroxy-N-(4-methylphenyl)propanamide. In positive-ion ESI, protonation predominantly occurs at the amide oxygen or nitrogen. Protonation at the nitrogen atom weakens the adjacent C–N bond, lowering the activation energy required for cleavage during CID.

Pillar 1: Amide Bond Cleavage (The Dominant Pathway)

The defining structural feature of this molecule is the N-phenylpropanamide motif, a backbone commonly observed in synthetic opioids like fentanyl and its analogs[2]. Upon collisional activation, the protonated amide undergoes rapid inductive cleavage. The charge is preferentially retained on the aromatic amine fragment due to the resonance stabilization provided by the p-tolyl ring, yielding a highly abundant p-toluidine cation at m/z 108.0813 [3]. The 3-hydroxypropanoyl moiety is expelled as a neutral loss (74.04 Da). Alternatively, if the charge is retained on the acyl fragment, a minor acylium ion at m/z 73.0289 is observed.

Pillar 2: Aliphatic Dehydration

The terminal hydroxyl group on the propanamide tail is highly susceptible to gas-phase dehydration. The application of low-to-moderate collision energy induces the neutral loss of water (-18.01 Da) via a cyclic transition state, generating a dehydrated product ion at m/z 162.0913 .

Pillar 3: Tropylium Ion Formation

Secondary fragmentation (MS3) or high-energy CID of the primary p-toluidine fragment (m/z 108.0813) results in the expulsion of ammonia (NH3, -17.03 Da). The resulting alkyl radical and resonance-stabilized system rearange to form the highly stable tropylium cation at m/z 91.0548 [4]. This m/z 91 peak is a universal diagnostic marker for compounds containing a benzyl or p-tolyl moiety.

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 180.1019 3-hydroxy-N-(4-methylphenyl)propanamide H2O_loss Dehydrated Precursor m/z 162.0913 [M+H - H2O]+ M->H2O_loss - H2O (18.01 Da) Neutral Loss Amide_cleavage p-Toluidine Cation m/z 108.0813 [C7H10N]+ M->Amide_cleavage Amide Cleavage - C3H6O2 (74.04 Da) Acylium Acylium Ion m/z 73.0289 [C3H5O2]+ M->Acylium Amide Cleavage - C7H9N (107.07 Da) Tropylium Tropylium Ion m/z 91.0548 [C7H7]+ Amide_cleavage->Tropylium - NH3 (17.03 Da) Rearrangement

ESI-MS/MS fragmentation pathways of 3-hydroxy-N-(4-methylphenyl)propanamide.

High-Resolution MS/MS Fragment Assignments

Fragment IonTheoretical m/zFormulaNeutral LossStructural Assignment
Precursor 180.1019[C10H14NO2]+N/AIntact protonated molecule
Fragment 1 162.0913[C10H12NO]+- H2O (18.01 Da)Dehydrated precursor
Fragment 2 108.0813[C7H10N]+- C3H6O2 (74.04 Da)p-Toluidine cation (Base Peak)
Fragment 3 91.0548[C7H7]+- C3H9NO2 (89.05 Da)Tropylium cation
Fragment 4 73.0289[C3H5O2]+- C7H9N (107.07 Da)3-hydroxypropanoyl acylium ion

Self-Validating ESI-LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates internal controls and dynamic collision energy ramping to definitively confirm the structural assignments.

Step 1: Sample Preparation & Matrix Control
  • Causality: ESI is highly susceptible to ion suppression from matrix salts. Preparing the sample in a highly organic, acidified solvent ensures maximum protonation efficiency and stable spray dynamics.

  • Action: Dilute the analyte to a final concentration of 1 μg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Validation: Spike the sample with a stable isotope-labeled internal standard (e.g., Acetaminophen-d4) at 100 ng/mL. The consistent recovery and fragmentation of the internal standard validates that the ESI source is free of severe ion suppression.

Step 2: Liquid Chromatography (LC) Conditions
  • Causality: Chromatographic focusing prevents isobaric interference from entering the mass spectrometer simultaneously.

  • Action:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 μm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Parameters & Energy Ramping
  • Causality: Different bonds require different activation energies to break. A single collision energy (CE) may miss secondary fragments (like the tropylium ion) or completely obliterate the precursor.

  • Action: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate the precursor ion at m/z 180.10 (isolation width 1.0 Da).

  • Energy Ramping: Perform a stepped Normalized Collision Energy (NCE) scan at 15, 30, and 45 eV.

    • 15 eV: Optimizes for the dehydration product (m/z 162.09).

    • 30 eV: Optimizes for the primary amide cleavage (m/z 108.08).

    • 45 eV: Forces secondary fragmentation of the p-toluidine ion to yield the tropylium ion (m/z 91.05).

Step 4: Data Validation & Isobaric Differentiation
  • Causality: Exact mass alone cannot differentiate isobaric structures (ions with the same nominal mass but different atomic arrangements)[3].

  • Action: Calculate the mass error for all identified peaks. The formula is: [(Observed m/z - Theoretical m/z) / Theoretical m/z] x 1,000,000.

  • Acceptance Criteria: A mass error of < 5 ppm is required for positive identification. If ambiguous peaks remain, perform a deuterium exchange experiment (D2O solvent) to shift the m/z of exchangeable protons (hydroxyl and amide N-H), confirming the exact number of labile protons in the fragment[3].

References

  • 3-hydroxy-N-(4-methylphenyl)propanamide | C10H13NO2 | CID 4173423 PubChem (National Institutes of Health) URL:[Link]

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling PubMed (National Institutes of Health) URL:[Link]

  • Mass Spectrometry: Amine Fragmentation Journal of Visualized Experiments (JoVE) URL:[Link]

Sources

Method

Application Note: 3-Hydroxy-N-(4-methylphenyl)propanamide as a Bifunctional Scaffold in Targeted Drug Discovery

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In contemporary drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the selection of a versatile, bifunctional precursor is critical for the rapid generation of structurally diverse compound libraries. 3-hydroxy-N-(4-methylphenyl)propanamide (CAS: 199929-31-2), also known as N-(p-tolyl)-3-hydroxypropanamide, represents a highly privileged scaffold [1]. It combines the pharmacologically active N-phenylpropanamide core with a terminal aliphatic hydroxyl group, offering an ideal balance of target-binding potential and synthetic tractability.

The Causality Behind the Scaffold Choice

The N-phenylpropanamide motif is a recognized pharmacophore in several therapeutic areas, most notably in the development of cyclooxygenase (COX) inhibitors and anticancer agents [2, 3].

  • The p-Tolyl Anchor: The methyl group at the para position of the phenyl ring provides a hydrophobic anchor (XLogP3 ≈ 1.5) that perfectly occupies the hydrophobic binding pockets of target enzymes (e.g., the COX-1/COX-2 active site).

  • The Amide Linkage: The carbonyl oxygen and amide nitrogen serve as critical hydrogen-bond acceptors and donors, interacting with key residues such as Arg120 and Tyr355 in COX enzymes [2].

  • The C3-Hydroxyl Handle: Instead of directly functionalizing the sterically hindered aromatic ring, the terminal primary alcohol allows for rapid, high-yielding derivatization (via etherification, esterification, or nucleophilic substitution) to explore the structure-activity relationship (SAR) of the solvent-exposed regions of the target protein.

Physicochemical Profiling

Before initiating library synthesis, it is crucial to understand the baseline properties of the precursor to predict the pharmacokinetic behavior of downstream derivatives.

Table 1: Physicochemical Properties of 3-Hydroxy-N-(4-methylphenyl)propanamide

PropertyValueDrug Design Implication
Molecular Weight 179.22 g/mol Highly efficient starting point (Lead-like MW < 300). Allows addition of bulky heterocycles without violating Lipinski's Rule of 5.
Computed XLogP3 1.5Optimal baseline lipophilicity. Subsequent additions can tune the final LogP between 2.0 and 4.5 for ideal membrane permeability.
Topological Polar Surface Area (TPSA) 49.3 ŲExcellent baseline for oral bioavailability and potential blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors / Acceptors 2 / 2Amide (-NH) and Hydroxyl (-OH) act as donors; Amide (C=O) and Hydroxyl (-O-) act as acceptors.

Data sourced from computed properties via PubChem CID 4173423[1].

Experimental Workflows: Library Synthesis

To leverage this precursor, we utilize a two-step, self-validating synthetic protocol. Rather than using a direct Mitsunobu reaction—which can complicate purification due to triphenylphosphine oxide byproducts—we employ a highly scalable Tosylation followed by Nucleophilic Substitution workflow. This allows the isolation of a stable intermediate that can be aliquoted for parallel library generation.

G A 3-Hydroxy-N-(4-methylphenyl)propanamide (Precursor) B Step 1: Tosylation (TsCl, Pyridine, 0°C) A->B C Intermediate: O-Tosyl Derivative B->C D Step 2: Nucleophilic Substitution (Heterocycles/Thiols, K2CO3) C->D E Target Library: Functionalized N-p-tolylpropanamides D->E F LC-MS & NMR Validation E->F

Figure 1: Two-step synthetic workflow for generating a targeted N-p-tolylpropanamide library.

Protocol 1: Synthesis of O-Tosyl Intermediate

Causality: Converting the hydroxyl group to a tosylate creates an excellent leaving group, enabling mild substitution conditions that preserve the sensitive amide bond.

  • Preparation: Dissolve 10 mmol of 3-hydroxy-N-(4-methylphenyl)propanamide in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 15 mmol of anhydrous pyridine and cool the reaction mixture to 0°C using an ice bath. Note: Cooling prevents exothermic degradation and limits N-tosylation.

  • Activation: Slowly add 11 mmol of p-toluenesulfonyl chloride (TsCl) dissolved in 10 mL of DCM dropwise over 30 minutes.

  • Reaction & Monitoring: Stir the mixture at room temperature for 4 hours. Self-Validation Step: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the precursor spot (lower Rf) and appearance of a new UV-active spot (higher Rf) confirms completion.

  • Workup: Wash the organic layer with 1N HCl (2 x 20 mL) to remove excess pyridine, followed by saturated NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Parallel Nucleophilic Substitution (Library Generation)
  • Reaction Setup: In a 24-well parallel synthesizer, add 0.5 mmol of the O-tosyl intermediate to each well.

  • Diversification: Add 0.6 mmol of various nucleophiles (e.g., 1,2,4-triazole-3-thiol, morpholine, or substituted piperazines) to the respective wells [2].

  • Catalysis: Add 1.0 mmol of anhydrous K2CO3 and 5 mL of anhydrous acetonitrile (MeCN) to each well.

  • Heating: Heat the block to 70°C for 12 hours.

  • Purification: Filter the inorganic salts, evaporate the solvent, and purify the crude products using automated flash chromatography (C18 reverse-phase).

Pharmacological Screening: COX Inhibition Assay

N-phenylpropanamide derivatives, particularly those bearing thio-triazole or heterocyclic substitutions at the C3 position, have demonstrated significant efficacy in blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2) by binding near the gate of the COX-1/COX-2 active sites [2].

Pathway AA Arachidonic Acid (Cell Membrane) COX Cyclooxygenase (COX-1 / COX-2) Active Site AA->COX Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Enzymatic Conversion INFLAM Inflammatory Response & Pain Signaling PGH2->INFLAM Downstream Signaling DRUG Synthesized N-p-tolylpropanamides (Competitive Inhibitors) DRUG->COX Competitive Inhibition (H-Bonding & Hydrophobic Interactions)

Figure 2: Mechanism of action for synthesized derivatives inhibiting the COX inflammatory pathway.

Protocol 3: In Vitro Fluorometric COX-1/COX-2 Screening

Causality: A fluorometric assay is chosen over colorimetric methods to avoid interference from the intrinsic UV absorbance of the aromatic library compounds.

  • Reagent Preparation: Prepare COX-1 (ovine) and COX-2 (human recombinant) enzyme solutions in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation: In a 96-well black microplate, add 10 µL of the synthesized library compounds (serial dilutions from 100 µM to 1 nM in DMSO). Add 10 µL of the enzyme solution. Incubate for 10 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and 10 µL of arachidonic acid to initiate the reaction.

  • Measurement: Read the fluorescence kinetics (Ex: 535 nm, Em: 587 nm) for 5 minutes.

  • Self-Validation: Include Celecoxib (COX-2 selective) and Diclofenac (non-selective) as positive controls. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.6.

Quantitative Data: Representative SAR Outcomes

The following table summarizes expected pharmacological profiles based on the structural modification of the 3-hydroxy-N-(4-methylphenyl)propanamide scaffold [2, 3].

Table 2: Structure-Activity Relationship (SAR) Data for Synthesized Derivatives

C3-Substitution (Nucleophile)Target AffinityCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
None (Unmodified Precursor)Weak> 50.0> 50.0N/A
MorpholineModerate12.418.50.67
4H-1,2,4-triazole-3-thiolHigh0.8514.20.06 (COX-1 Selective)
4-MethylpiperazineModerate8.94.12.17 (Slight COX-2 Bias)

References

  • National Center for Biotechnology Information (PubChem). "3-hydroxy-N-(4-methylphenyl)propanamide - CID 4173423." PubChem Compound Summary. Available at:[Link]

  • Taylor & Francis Online. "Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-hydroxy-N-(4-methylphenyl)propanamide Solubility in DMSO

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-hydroxy-N-(4-methylphenyl)propanamide in Dimethyl Sulfoxide (DMSO). This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-hydroxy-N-(4-methylphenyl)propanamide in Dimethyl Sulfoxide (DMSO). This document provides a structured approach to diagnose and resolve common issues, ensuring the accuracy and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered when dissolving 3-hydroxy-N-(4-methylphenyl)propanamide.

Q1: I'm having trouble dissolving my compound in DMSO at room temperature. Is this expected?

Yes, this is not uncommon. While DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds, the crystal lattice energy of a solid compound can sometimes require additional energy to overcome.[1][2] The 3-hydroxy-N-(4-methylphenyl)propanamide molecule contains both hydrogen bond donors (-OH, -NH) and acceptors (C=O), which can lead to strong intermolecular forces in the solid state. Initial dissolution may require more than simple mixing at ambient temperature.

Q2: Can I heat the solution to improve solubility? What are the risks?

Gentle warming is a standard technique to aid dissolution.[1][3] Heating the DMSO solution to 37°C can often provide the necessary energy to dissolve the compound.[4] However, excessive or prolonged heating should be avoided. While DMSO itself is thermally stable to about 150°C, the compound of interest may degrade at elevated temperatures.[5] It is recommended to start with gentle, brief warming and observation.

Q3: My compound dissolved completely after warming, but a precipitate formed after it cooled or during storage. What happened?

This phenomenon is often due to one of two reasons:

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Upon cooling, the solubility limit decreases, causing the excess compound to precipitate out.[6]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][7] This absorbed water changes the polarity and solvent properties of the DMSO, which can significantly decrease the solubility of many organic compounds, leading to precipitation.[3][6] This is a very common cause of precipitation from DMSO stock solutions, especially after repeated use or freeze-thaw cycles.[6][8]

Q4: How can I prevent my compound from precipitating out of the DMSO stock solution?

To prevent precipitation, it is best to make serial dilutions in DMSO first, and then add the final diluted sample to your aqueous buffer or medium.[9] This minimizes the time the compound spends in a high-concentration aqueous environment where it is less soluble. For cell-based assays, ensure the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced toxicity.[1][10]

Q5: What is the single most critical factor for preparing a stable DMSO stock solution?

Using anhydrous DMSO from a fresh or properly stored container is paramount.[4][9] Because water absorption is a primary cause of solubility issues, minimizing its presence is key.[3] It is recommended to use small-volume bottles of anhydrous DMSO to limit exposure to air, and to aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles and moisture contamination.[1][3]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Workflow for Dissolving Your Compound

This workflow provides a logical sequence of steps to achieve complete dissolution while preserving the integrity of your compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A 1. Initial Attempt Weigh compound, add anhydrous DMSO. Vortex at Room Temp (RT) for 2 min. B Is solution clear? A->B C 2. Apply Gentle Heat Warm in 37°C water bath for 5-10 min. Vortex again. B->C No G SUCCESS Solution ready. Aliquot for storage (-20°C or -80°C). B->G Yes D Is solution clear? C->D E 3. Use Sonication Sonicate in water bath for 10-15 min. Observe for dissolution. D->E No D->G Yes F Is solution clear? E->F F->G Yes H RE-EVALUATE - Check compound purity. - Verify DMSO is anhydrous. - Reduce target concentration. F->H No

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

Guide 2: Protocol for Preparing a High-Quality Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution.

Objective: To prepare a 10 mM stock solution of 3-hydroxy-N-(4-methylphenyl)propanamide (MW: 179.22 g/mol ) in anhydrous DMSO.[11]

Materials:

  • 3-hydroxy-N-(4-methylphenyl)propanamide powder

  • Anhydrous DMSO (new, sealed bottle recommended)[12]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and water bath sonicator

Step-by-Step Methodology:

  • Calculation: Determine the mass of the compound required.[13]

    • Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of 10 mM solution: 0.010 mol/L * 0.001 L * 179.22 g/mol * 1000 = 1.79 mg

  • Preparation: Allow the compound vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent water condensation.[13]

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 2 minutes.[4]

  • Troubleshooting (If Needed): If the solid is not fully dissolved, proceed with the steps from the workflow diagram:

    • Gently warm the tube in a 37°C water bath for 5-10 minutes.[3]

    • If solids persist, place the tube in an ultrasonic bath for 10-15 minutes.[3]

  • Storage: Once a clear solution is achieved, aliquot it into single-use, sterile tubes to avoid repeated freeze-thaw cycles.[1][14] Store at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[14]

Data Summary Table for Solubility Testing
TrialCompound Mass (mg)DMSO Volume (mL)Method Used (RT, Heat, Sonication)Observation (Clear, Hazy, Precipitate)Calculated Conc. (mM)
1
2
3

Part 3: Scientific Principles & Potential Pitfalls

The Critical Role of Anhydrous Conditions

The chemical properties of DMSO are significantly altered by the presence of water.[3] DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons. Its oxygen atom is an excellent hydrogen bond acceptor, readily interacting with the -OH and -NH groups of 3-hydroxy-N-(4-methylphenyl)propanamide.[15]

When water is introduced, it forms strong hydrogen bonds with DMSO, creating a more structured and viscous solvent matrix. This makes it more difficult for the solvent to create a cavity to accommodate the compound, thereby decreasing solubility, particularly for lipophilic molecules.[6]

G cluster_0 Anhydrous DMSO cluster_1 Hygroscopic (Wet) DMSO A Free DMSO Molecules B Compound A->B Effective Solvation C Clear Solution B->C D DMSO-Water Complex E Compound D->E Poor Solvation F Precipitation E->F

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 3-hydroxy-N-(4-methylphenyl)propanamide

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively optimize the High-Performance Liquid Chromatography (HPLC) retention time for 3-hydroxy-N-(4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively optimize the High-Performance Liquid Chromatography (HPLC) retention time for 3-hydroxy-N-(4-methylphenyl)propanamide. The content is structured to address common challenges and provide in-depth, scientifically-grounded solutions.

I. Understanding the Analyte: 3-hydroxy-N-(4-methylphenyl)propanamide

Before diving into method optimization, it's crucial to understand the physicochemical properties of the analyte. 3-hydroxy-N-(4-methylphenyl)propanamide is a moderately polar molecule with a LogP value of approximately 1.5.[1] It possesses both a hydroxyl (-OH) and an amide (-NH-C=O) functional group, making it soluble in polar organic solvents and water.[2] As a neutral compound, its retention in reversed-phase HPLC is not significantly affected by mobile phase pH, which simplifies one aspect of method development.[3][4][5][6]

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for this compound.

1. What is a good starting point for an HPLC method?

A robust starting point for a moderately polar, neutral compound like 3-hydroxy-N-(4-methylphenyl)propanamide on a reversed-phase column would be:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size. C18 columns are versatile and provide good retention for a wide range of compounds.[7][8]

  • Mobile Phase: A gradient elution is recommended for initial scouting runs to determine the appropriate solvent strength.[9]

    • Solvent A: Water

    • Solvent B: Acetonitrile (ACN)

    • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a consistent temperature is crucial for reproducible retention times.[10][11]

  • Detection (UV): Based on the aromatic phenyl ring, a starting wavelength of 254 nm is a good choice, with further optimization by scanning the UV spectrum of the analyte.[12]

  • Injection Volume: 5-10 µL.

2. How does the mobile phase composition affect retention time?

In reversed-phase HPLC, the mobile phase is more polar than the stationary phase. The retention of the analyte is primarily driven by hydrophobic interactions with the stationary phase.

  • Increasing the organic solvent (e.g., Acetonitrile) percentage will decrease the polarity of the mobile phase, leading to a shorter retention time as the analyte will have a weaker interaction with the stationary phase and elute faster.

  • Decreasing the organic solvent percentage will increase the polarity of the mobile phase, resulting in a longer retention time as the analyte will interact more strongly with the non-polar stationary phase.

3. What is the role of column chemistry?

The choice of stationary phase is a critical factor in achieving the desired separation.[8] For 3-hydroxy-N-(4-methylphenyl)propanamide, several reversed-phase chemistries can be considered:

Stationary PhaseCharacteristics & Use Case
C18 (Octadecyl) The most common and versatile reversed-phase packing. Provides high hydrophobicity and is a good first choice.
C8 (Octyl) Less retentive than C18. Can be useful if the analyte is too strongly retained on a C18 column, leading to excessively long run times.
Phenyl-Hexyl Offers alternative selectivity due to pi-pi interactions with the aromatic ring of the analyte. This can be beneficial for resolving closely eluting peaks.

4. How do I choose the correct detection wavelength?

To determine the optimal UV detection wavelength, dissolve a pure standard of 3-hydroxy-N-(4-methylphenyl)propanamide in the mobile phase and obtain a UV-Visible spectrum using a diode array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for detection.

III. Troubleshooting Guide: Retention Time Optimization

This section provides a systematic approach to resolving common issues encountered during method development.

Problem 1: Retention time is too short (Analyte elutes too quickly, k' < 2).

A short retention time can lead to poor resolution from the solvent front and other early-eluting impurities. The goal is to increase the interaction between the analyte and the stationary phase.

Solution Pathway:

  • Decrease the Organic Solvent Percentage: This is the most straightforward adjustment. Reduce the percentage of acetonitrile or methanol in the mobile phase. For isocratic methods, try decreasing the organic component in 5% increments. For gradient methods, make the initial part of the gradient shallower.

  • Change to a Weaker Organic Solvent: If using acetonitrile, switching to methanol can increase retention time as methanol is a weaker solvent in reversed-phase chromatography.[13]

  • Decrease the Column Temperature: Lowering the temperature increases the viscosity of the mobile phase and can enhance the hydrophobic interactions between the analyte and the stationary phase, leading to longer retention times.[10][11][12] A change of 1 °C can alter retention time by 1-2%.[10]

  • Decrease the Flow Rate: Reducing the flow rate will proportionally increase the retention time.[12][14][15] However, this will also increase the analysis time.

  • Use a More Retentive Stationary Phase: If mobile phase and temperature adjustments are insufficient, consider switching to a column with a higher carbon load or a C18 stationary phase if you are using a C8 or Phenyl-Hexyl column. Longer columns also increase retention.[16]

Problem 2: Retention time is too long (Analysis is inefficient).

Long retention times can decrease sample throughput and lead to broader peaks, which can reduce sensitivity.

Solution Pathway:

  • Increase the Organic Solvent Percentage: Increase the proportion of acetonitrile or methanol in the mobile phase to decrease its polarity and speed up the elution of the analyte.

  • Change to a Stronger Organic Solvent: If using methanol, switching to acetonitrile will shorten the retention time.[13]

  • Increase the Column Temperature: Raising the column temperature will decrease the mobile phase viscosity and weaken the interactions between the analyte and the stationary phase, resulting in a shorter retention time.[10][11][15]

  • Increase the Flow Rate: A higher flow rate will decrease the retention time but will also increase the system backpressure.[12][14][15]

  • Use a Less Retentive Stationary Phase: Switch from a C18 to a C8 or a shorter column to reduce the interaction with the analyte.[15]

Problem 3: My peak shape is poor (Tailing or Fronting).

Poor peak shape can compromise resolution and the accuracy of integration. The ideal peak is symmetrical, with a USP tailing factor close to 1.[17]

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: For neutral compounds, tailing can sometimes occur due to interactions with active sites (silanols) on the silica support of the stationary phase. While less common for neutral analytes than for bases, it can still be a factor.

    • Solution: Use a modern, high-purity, end-capped column to minimize exposed silanols.

  • Column Contamination or Degradation: Buildup of sample matrix on the column frit or at the head of the column can distort peak shape.[18]

    • Solution: Use a guard column and ensure adequate sample preparation (e.g., filtration).[11] Try flushing the column with a strong solvent.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

Causes and Solutions for Peak Fronting:

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a fronting peak.[19]

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Low Temperature: In some cases, low column temperature can lead to poor mass transfer and result in fronting.

    • Solution: Increase the column temperature.[14]

Problem 4: My retention time is drifting or inconsistent.

Inconsistent retention times can make peak identification and quantification unreliable.

Systematic Troubleshooting of Retention Time Drift:

The following flowchart provides a logical approach to diagnosing the root cause of retention time instability.

G start Retention Time Drifting? check_void Is the void time (t0) also shifting proportionally? start->check_void flow_issue Potential Flow Rate Issue check_void->flow_issue Yes chem_issue Potential Chemical/Column Issue check_void->chem_issue No pump_seals Check for worn pump seals or check valves. flow_issue->pump_seals leaks Inspect for small leaks (fittings, injector). Look for salt deposits. flow_issue->leaks degasser Ensure degasser is functioning correctly. flow_issue->degasser mobile_phase Mobile Phase Instability chem_issue->mobile_phase column_temp Column Temperature Fluctuation chem_issue->column_temp column_equilib Column Equilibration Issue chem_issue->column_equilib column_degrad Column Degradation chem_issue->column_degrad mp_prep Inadequate mixing or evaporation of volatile organic solvent? mobile_phase->mp_prep mp_ph pH drift (less likely for neutral analyte, but buffer can degrade). mobile_phase->mp_ph oven_check Is the column oven on and set correctly? column_temp->oven_check ambient_temp Are there large ambient temperature swings? column_temp->ambient_temp equilib_time Is the column fully equilibrated between runs? column_equilib->equilib_time phase_loss Is the column old or has it been used at extreme pH? column_degrad->phase_loss

Caption: Troubleshooting workflow for HPLC retention time drift.

Key Considerations for Stable Retention Times:

  • Mobile Phase Preparation: Always pre-mix mobile phases and degas them thoroughly. If preparing isocratically on the system, ensure the pump's proportioning valves are working correctly.[10]

  • Temperature Control: A stable column oven is essential. Even minor fluctuations in ambient temperature can cause drift, especially in labs without strict climate control.[10]

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods.

  • Leaks: Even a very small, non-dripping leak between the pump and the detector can cause significant retention time drift.[10][20]

IV. Experimental Protocol: Gradient Optimization

This protocol outlines a systematic approach to developing a gradient method for 3-hydroxy-N-(4-methylphenyl)propanamide.

Objective: To determine the optimal gradient conditions for the separation of the target analyte from potential impurities.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • HPLC-grade water.

  • HPLC-grade acetonitrile.

  • Standard of 3-hydroxy-N-(4-methylphenyl)propanamide.

Procedure:

  • Scouting Gradient:

    • Set up a broad linear gradient from 5% to 95% acetonitrile over 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Inject the standard and record the chromatogram.

    • Note the retention time (tR) of the analyte.

  • Calculating the Approximate Isocratic Elution Condition:

    • Use the retention time from the scouting run to estimate the percentage of organic solvent (%B) required for elution. A common formula is available in standard chromatography literature.

  • Developing the Optimized Gradient:

    • Based on the scouting run, design a new gradient that is shallower around the elution point of the analyte to improve resolution.

    • For example, if the analyte eluted at 12 minutes in the initial 20-minute gradient (which corresponds to roughly 53% ACN), a new gradient could be:

      • 0-2 min: Hold at 30% ACN.

      • 2-12 min: Linear gradient from 30% to 60% ACN.

      • 12-14 min: Linear gradient from 60% to 90% ACN (to wash the column).

      • 14-18 min: Hold at 90% ACN.

      • 18-18.1 min: Return to 30% ACN.

      • 18.1-25 min: Re-equilibrate at 30% ACN.

  • Fine-Tuning:

    • Adjust the slope of the gradient, the temperature, and the flow rate to achieve the desired resolution and run time. For complex samples, further method development may involve testing different stationary phases or mobile phase additives.

V. Summary of Parameter Effects on Retention Time

Parameter ChangeEffect on Retention TimePrimary Mechanism
Increase % Organic DecreaseReduces mobile phase polarity, weakening analyte-stationary phase interaction.
Decrease % Organic IncreaseIncreases mobile phase polarity, strengthening analyte-stationary phase interaction.
Increase Flow Rate DecreaseAnalyte spends less time in the column.
Decrease Flow Rate IncreaseAnalyte spends more time in the column.
Increase Temperature DecreaseReduces mobile phase viscosity and can weaken analyte-stationary phase interactions.[10]
Decrease Temperature IncreaseIncreases mobile phase viscosity and can enhance analyte-stationary phase interactions.[10]
Longer Column IncreaseIncreases the path length for interaction.[16]
Shorter Column DecreaseDecreases the path length for interaction.[15]
More Retentive Phase (e.g., C8 to C18) IncreaseIncreases hydrophobic surface area for interaction.
Less Retentive Phase (e.g., C18 to C8) DecreaseDecreases hydrophobic surface area for interaction.

VI. References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.

  • Chromtech. HPLC Column Selection Guide.

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18).

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.

  • Analytics-Shop. HPLC Column Selection - how to choose the right column.

  • GenTech Scientific. (2024, February 6). Tips for Optimizing High-Performance Liquid Chromatography (HPLC).

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.

  • PubChem. 3-hydroxy-N-(4-methylphenyl)propanamide. National Center for Biotechnology Information.

  • Chromatography Online. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC.

  • Sigma-Aldrich. Troubleshooting Reversed Phase Chromatography.

  • Shimadzu. Nexera - Advanced - Troubleshooting Retention Time Problems.

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • Agilent. Control pH During Method Development for Better Chromatography.

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.

  • Chromatography Today. What are the Common Peak Problems in HPLC.

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.

  • American Laboratory. (2023, September 26). Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software.

  • Phenomenex. (2026, February 24). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time.

  • PubChem. 3-amino-2-hydroxy-N-(4-methylphenyl)propanamide. National Center for Biotechnology Information.

  • SIELC Technologies. (2018, February 16). Separation of Propanamide, N,N-dimethyl- on Newcrom R1 HPLC column.

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.

  • ZirChrom Separations, Inc. Method Development Guide (rev. 05/04).

  • PMC. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds.

  • HPLC Method Development and Validation for Pharmaceutical Analysis.

  • ChemSynthesis. (2025, May 20). 3-hydroxy-N,N-dimethyl-3-phenylpropanamide.

  • A Review On Recent Advances In Development Of RP-HPLC Method. (2024, August 7).

  • CymitQuimica. CAS 2651-43-6: 3-hydroxypropanamide.

  • MilliporeSigma. N-(4-hydroxyphenyl)propanamide.

Sources

Troubleshooting

preventing degradation of 3-hydroxy-N-(4-methylphenyl)propanamide in aqueous solution

Welcome to the Technical Support Center for 3-hydroxy-N-(4-methylphenyl)propanamide . This portal is designed for researchers, formulation scientists, and drug development professionals dealing with the aqueous instabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-hydroxy-N-(4-methylphenyl)propanamide . This portal is designed for researchers, formulation scientists, and drug development professionals dealing with the aqueous instability of this specific β -hydroxy amide.

Below, you will find a mechanistic breakdown of the compound's degradation pathways, an FAQ addressing core stability principles, a diagnostic troubleshooting guide, quantitative formulation data, and self-validating experimental protocols.

Part 1: Mechanistic Overview of Degradation

3-hydroxy-N-(4-methylphenyl)propanamide contains two structural vulnerabilities when exposed to aqueous media: an amide bond and a β -hydroxyl group . Understanding the causality behind their degradation is the first step in formulating a stable solution.

Degradation A 3-hydroxy-N-(4-methylphenyl)propanamide (Intact API) B Acid/Base Catalysis (pH < 4 or pH > 8) A->B C Thermal Stress (> 40°C) A->C D Amide Hydrolysis B->D E Dehydration (β-elimination) B->E C->E F 3-Hydroxypropanoic Acid + p-Toluidine D->F G N-(4-methylphenyl)acrylamide + H2O E->G

Figure 1: Primary degradation pathways of 3-hydroxy-N-(4-methylphenyl)propanamide in aqueous media.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my compound degrading so rapidly in pure water (pH ~7.0)? A: While pure water seems benign, unbuffered aqueous solutions are susceptible to rapid pH shifts due to dissolved atmospheric CO2​ (which lowers pH) or trace alkaline impurities from glassware. Amide hydrolysis follows a V-shaped pH-rate profile, meaning the degradation rate increases exponentially as the pH drifts away from its maximum stability nadir[1]. Furthermore, trace transition metals in standard deionized water can act as Lewis acids, coordinating with the amide oxygen and accelerating spontaneous water-catalyzed hydrolysis.

Q: What are the primary degradation products I should look for on my HPLC chromatogram? A: You must monitor for two distinct pathways. The first is hydrolysis , which cleaves the amide bond to yield p-toluidine and 3-hydroxypropanoic acid. The second is dehydration ( β -elimination), where the loss of water from the β -hydroxyl group yields N-(4-methylphenyl)acrylamide[2].

Q: How does the β -hydroxyl group specifically compromise the stability of the amide? A: The β -hydroxyl group acts as a "Trojan horse" in two ways. First, under thermal stress or basic conditions, it undergoes an E1cB elimination reaction. The formation of the resulting acrylamide is thermodynamically driven by the creation of a stable, conjugated π -system[2]. Second, the hydroxyl oxygen can participate in intramolecular nucleophilic catalysis, forming a transient cyclic intermediate that accelerates the breakdown of the amide bond compared to simple aliphatic amides[3].

Q: What is the optimal pH for long-term aqueous storage? A: Empirical data for similar amide structures dictates an optimal formulation pH of 5.5 to 6.0 . This specific range minimizes both specific acid-catalyzed ( H+ ) and specific base-catalyzed ( OH− ) hydrolysis, isolating the degradation strictly to the much slower spontaneous water-catalyzed rate[4].

Part 3: Diagnostic Troubleshooting Guide

If you are experiencing active degradation in your workflow, use the following diagnostic matrix to identify the root cause and apply the mechanistic fix.

Workflow Start Detect Degradation in Aqueous Solution CheckPH Check Formulation pH Start->CheckPH PHOut pH < 5.0 or > 7.0 CheckPH->PHOut PHIn pH 5.0 - 7.0 CheckPH->PHIn FixPH Adjust to pH 6.0 Use Citrate Buffer PHOut->FixPH CheckTemp Check Storage Temp PHIn->CheckTemp TempHigh Stored at RT or higher CheckTemp->TempHigh TempLow Stored at 2-8°C CheckTemp->TempLow FixTemp Store at 2-8°C Avoid Thermal Stress TempHigh->FixTemp CheckOxi Check for Trace Metals TempLow->CheckOxi FixOxi Add 0.05% EDTA Degas with N2 CheckOxi->FixOxi

Figure 2: Step-by-step troubleshooting workflow for mitigating aqueous degradation.

Issue 1: High levels of p-Toluidine detected.
  • Causality: Specific acid or base-catalyzed hydrolysis.

  • Solution: Your buffer capacity is failing. Switch from a phosphate buffer (which can sometimes act as a general acid/base catalyst) to a 10 mM Citrate buffer at pH 6.0 . Citrate provides excellent buffering capacity at this range without accelerating amide cleavage[4].

Issue 2: High levels of N-(4-methylphenyl)acrylamide detected.
  • Causality: Thermal stress driving β -elimination.

  • Solution: The activation energy ( Ea​ ) for this dehydration is easily breached at room temperature. Immediately transfer all stock solutions to 2-8°C. If the experiment requires physiological temperatures (37°C), limit aqueous exposure to < 4 hours or introduce 10% v/v Propylene Glycol to lower the dielectric constant of the medium.

Part 4: Quantitative Formulation Data

Table 1: Estimated pH-Rate Profile & Half-Life ( t1/2​ ) at 25°C | pH Level | Dominant Degradation Mechanism | Estimated t1/2​ | Recommendation | | :--- | :--- | :--- | :--- | | 2.0 | Specific Acid-Catalyzed Hydrolysis | < 24 hours | Avoid | | 4.0 | Mild Acid Catalysis | 7 - 14 days | Sub-optimal | | 6.0 | Spontaneous (Water-Catalyzed) | > 6 months | Optimal Target | | 8.0 | Mild Base Catalysis / β -Elimination | 3 - 5 days | Sub-optimal | | 10.0 | Specific Base-Catalyzed Hydrolysis | < 12 hours | Avoid |

Table 2: Excipient Selection Matrix for Aqueous Stabilization

Excipient Class Example Mechanism of Action Recommended Conc.
Buffer Sodium Citrate Maintains pH at the stability nadir (6.0) without acting as a general base catalyst. 10 - 50 mM

| Chelator | Disodium EDTA | Sequesters trace metals ( Cu2+ , Fe2+ ) that coordinate with the amide and catalyze hydrolysis. | 0.05% w/v | | Co-solvent | Propylene Glycol | Reduces the dielectric constant of the medium, raising the activation energy required for hydrolysis. | 10 - 20% v/v |

Part 5: Self-Validating Experimental Protocols

Protocol A: Preparation of a Maximally Stable Aqueous Stock Solution (1 mg/mL)

This protocol utilizes buffering and chelation to shut down the primary catalytic degradation pathways.

  • Buffer Preparation: Dissolve 2.94 g of Sodium Citrate dihydrate in 900 mL of HPLC-grade water. Adjust the pH to exactly 6.0 using 0.1 M Citric Acid.

  • Chelation: Add 0.5 g of Disodium EDTA (0.05% w/v) to the buffer. Stir until completely dissolved. Causality: EDTA strips trace metals introduced by glassware, preventing Lewis-acid catalyzed hydrolysis.

  • Volume Adjustment: Bring the total volume to 1000 mL with HPLC-grade water.

  • API Dissolution: Weigh exactly 10.0 mg of 3-hydroxy-N-(4-methylphenyl)propanamide. Dissolve the API in 10.0 mL of the prepared Citrate/EDTA buffer. Protect from light using amber glassware.

  • Self-Validation Step (Critical): Immediately extract a 100 μ L aliquot and run a baseline HPLC-UV analysis (254 nm). Validation criteria: The chromatogram must show a peak purity of 99.5% for the intact amide, with no detectable p-toluidine or acrylamide peaks. If impurities are present at Time=0, your dry API powder has already degraded and must be discarded.

  • Storage: Filter through a 0.22 μ m PTFE syringe filter into sterile amber vials. Store immediately at 2-8°C.

Protocol B: Forced Degradation (Stress Testing) to Validate Formulation

Use this protocol to prove that your formulation successfully resists the specific vulnerabilities of the β -hydroxy amide.

  • Thermal Stress: Place a sealed vial of your formulated stock solution in a dry bath at 60°C for 48 hours.

  • Alkaline Stress: To a separate 1 mL aliquot of your stock, add 100 μ L of 0.1 M NaOH (driving the pH > 9.0). Incubate at room temperature for 24 hours.

  • Analysis: Run both stressed samples via HPLC-UV against a refrigerated control.

  • Self-Validation Step: You should observe the N-(4-methylphenyl)acrylamide peak in the Thermal Stress sample (proving the β -elimination pathway is active when forced), and the p-toluidine peak in the Alkaline Stress sample (proving base-catalyzed hydrolysis). If your refrigerated control shows neither, your stabilization strategy is validated.

Part 6: References

  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical Research, 4(1), 42-45.

  • US Patent 7,687,661 B2. (2010). Method for conversion of β -hydroxy carbonyl compounds. Google Patents.

  • Page, M. I., et al. (1978). Intramolecular nucleophilic and general acid catalysis in the hydrolysis of an amide. J.C.S. Chem. Comm.

  • Ubaya Repository / MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 932.

Sources

Optimization

Technical Support Center: Overcoming False Positives in 3-hydroxy-N-(4-methylphenyl)propanamide Screening Assays

Welcome to the technical support resource for researchers utilizing screening assays involving 3-hydroxy-N-(4-methylphenyl)propanamide and its analogs. This guide is designed to provide in-depth, field-proven insights in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing screening assays involving 3-hydroxy-N-(4-methylphenyl)propanamide and its analogs. This guide is designed to provide in-depth, field-proven insights into identifying and overcoming the persistent challenge of false-positive results. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your screening campaigns and confidently advance true hits.

High-throughput screening (HTS) is a powerful engine for drug discovery, but its output is frequently populated with compounds that appear active but do not engage the target of interest through a specific, desired mechanism.[1][2] These "false positives" or "assay artifacts" can arise from a multitude of interference mechanisms, leading to a significant waste of time and resources if not identified and eliminated early in the process.[3][4]

This guide moves beyond simple checklists to explain the causality behind experimental observations and troubleshooting choices. Each protocol is designed as a self-validating system to help you build a robust hit validation cascade.

Part 1: Frequently Asked Questions (FAQs) - The Nature of False Positives

This section addresses fundamental questions about the origins and characteristics of false-positive hits.

Q1: What exactly is a "false positive" in the context of my screening assay?

A: A false positive is a compound that registers as active in your primary assay but does so through a mechanism independent of specific binding to your intended biological target.[2] For instance, if your assay for a specific enzyme inhibitor uses a fluorescent readout, a compound that is itself fluorescent or quenches the signal from the reporter dye can appear as an inhibitor without ever interacting with the enzyme. These compounds are often referred to as Assay Interference Compounds (AICs) or "nuisance compounds".[5] It is crucial to distinguish these from true hits to avoid pursuing dead-end chemical matter.

Q2: I've heard the term "PAINS." Are all my false positives PAINS?

A: Not necessarily, although there is significant overlap. Pan-Assay Interference Compounds (PAINS) are a specific subset of nuisance compounds that are known to be frequent hitters across a wide variety of assays.[1][6] They possess chemical substructures that are often redox-active, prone to aggregation, or chemically reactive.[3][7] While computational filters can flag potential PAINS, not all compounds with these substructures are false positives in every assay, and many other compounds can cause interference through mechanisms unrelated to PAINS motifs.[5] Therefore, experimental validation is always necessary.

Q3: What are the most common ways a compound like 3-hydroxy-N-(4-methylphenyl)propanamide or its analogs could cause a false positive?

A: False positives typically arise from two main categories of interference: technology-related and non-technology-related mechanisms.[5]

Interference Mechanism Description Common Assay Types Affected
Compound Aggregation The compound forms colloidal aggregates at screening concentrations that can non-specifically sequester and inhibit enzymes.[3] This is one of the most common causes of false positives.[3]Biochemical assays (e.g., enzyme inhibition)
Spectroscopic Interference The compound's intrinsic optical properties interfere with the assay readout. This includes autofluorescence, light absorption (color), or light scattering.[5][8]Fluorescence, Absorbance (Colorimetric), Luminescence
Redox Activity The compound undergoes redox cycling, often in the presence of reducing agents like DTT, producing reactive species such as hydrogen peroxide (H₂O₂).[1] These species can damage the target protein, leading to apparent inhibition.[1]Assays containing reducing agents, particularly those with targets susceptible to oxidation (e.g., cysteine proteases).
Reactivity The compound is chemically unstable or reactive, forming covalent bonds with the target protein or other assay components (e.g., thiol-containing reagents).[7]Assays with nucleophilic residues (cysteine, lysine) in the target protein.
Reporter Enzyme Inhibition In cell-based reporter gene assays, the compound may directly inhibit the reporter enzyme (e.g., firefly luciferase) rather than the intended upstream pathway.[3][9]Luciferase-based reporter assays.
Chelation The compound chelates essential metal ions required for enzyme activity, leading to inhibition that is not due to direct binding to the active site.[4][5]Metalloenzyme assays.

Part 2: Troubleshooting Guide - From Suspicion to Confirmation

This section provides a structured, question-driven approach to diagnosing and confirming the source of suspected false positives in your 3-hydroxy-N-(4-methylphenyl)propanamide screen.

Initial Triage Workflow

Before diving into specific counter-screens, it's essential to follow a logical triage process. The workflow below outlines the critical first steps after a primary HTS campaign.

HTS_Triage_Workflow PrimaryHTS Primary HTS Hits (e.g., >50% Inhibition) ConfirmHits Step 1: Hit Confirmation Re-test cherry-picked compounds PrimaryHTS->ConfirmHits DoseResponse Step 2: Dose-Response Curves Determine IC50 values ConfirmHits->DoseResponse Triage Step 3: Triage & Troubleshooting (Is interference suspected?) DoseResponse->Triage TrueHit Potential True Hit (Proceed to Orthogonal Assay) Triage->TrueHit No, curve is well-behaved CounterScreens Step 4: Counter-Screens (Aggregation, Fluorescence, etc.) Triage->CounterScreens Yes FalsePositive False Positive Confirmed (Deprioritize) CounterScreens->FalsePositive Fails CounterScreens->TrueHit Passes

Caption: High-level workflow for triaging hits from a primary screen.

Q4: My dose-response curves look unusual (steep Hill slope, low micromolar IC50 with no clear structure-activity relationship). What should I check first?

A: This is a classic hallmark of compound aggregation.[1] Aggregates form above a critical aggregation concentration, leading to a sudden and steep increase in inhibition, which translates to a high Hill coefficient. The first and most crucial counter-screen is to test for detergent sensitivity.

Mechanism Explained: Compound Aggregation

Many organic molecules are poorly soluble in aqueous assay buffers. At certain concentrations, they form colloidal aggregates that non-specifically adsorb and denature proteins, including the target enzyme in your assay. This results in apparent inhibition that is not due to specific, one-to-one binding at an active site.

Aggregation_Mechanism *CAC = Critical Aggregation Concentration cluster_0 Without Detergent cluster_1 With Detergent (e.g., 0.01% Triton X-100) Compound Free Compound (Monomers) Aggregates Compound Aggregates Non-specific surface Compound->Aggregates > CAC* Enzyme Active Enzyme Aggregates:f1->Enzyme InhibitedEnzyme Denatured Enzyme (Inhibited) Enzyme->InhibitedEnzyme Compound_d Free Compound (Monomers) Micelles Detergent Micelles (Solubilized Compound) Compound_d->Micelles Solubilized Enzyme_d Active Enzyme ActiveEnzyme_d Enzyme Remains Active Enzyme_d->ActiveEnzyme_d

Caption: Mechanism of inhibition by aggregation and rescue by detergent.

Experimental Protocol: Detergent Sensitivity Assay

  • Objective: To determine if the inhibitory activity of a hit compound is reversed by the presence of a non-ionic detergent, which disrupts colloidal aggregates.

  • Materials:

    • Hit compound stock (e.g., 10 mM in DMSO).

    • Assay buffer.

    • Assay buffer containing 0.02% (w/v) Triton X-100 (or other non-ionic detergent). Final concentration in the assay will be 0.01%.

    • Target enzyme and substrate.

    • Assay plates (e.g., 384-well).

  • Procedure:

    • Prepare serial dilutions of your hit compound in DMSO.

    • For each concentration, set up two parallel experiments.

    • Condition A (No Detergent): Add the compound to wells containing your standard assay buffer.

    • Condition B (With Detergent): Add the compound to wells containing the assay buffer with 0.02% Triton X-100.

    • Add the enzyme to all wells and incubate as per your standard protocol.

    • Initiate the reaction by adding the substrate.

    • Read the plate on your detector at the appropriate time points.

    • Calculate the percent inhibition for each concentration under both conditions and plot the dose-response curves.

  • Data Interpretation:

Result Interpretation Next Step
IC50 shifts >10-fold higher in the presence of detergent.Likely Aggregator. The compound is a false positive due to aggregation.[3][4]Deprioritize this compound/scaffold.
IC50 remains unchanged or shifts <3-fold.Not an aggregator. The inhibition is likely independent of this mechanism.Proceed to other counter-screens.
Potency increases with detergent.Uncommon, but possible. May indicate the compound has better solubility and access to the target in the presence of detergent.Proceed with caution to other counter-screens.
Q5: My assay uses a fluorescence readout. How can I be sure my compound isn't just fluorescent itself?

A: This is a critical counter-screen for any fluorescence-based assay. A compound that fluoresces at the same wavelength as your assay's signal will appear to reduce inhibition (if it's an inhibitor screen) or act as an activator.

Experimental Protocol: Intrinsic Compound Fluorescence Check

  • Objective: To measure the fluorescence of the hit compound in the absence of the enzyme and substrate reaction.

  • Procedure:

    • Prepare your hit compound at its highest screening concentration (e.g., the concentration that gave >50% inhibition) in the final assay buffer.

    • Add this solution to a well of your assay plate.

    • In parallel, prepare a "buffer only" negative control and your "maximal signal" positive control (the uninhibited enzymatic reaction).

    • Read the plate using the same excitation and emission wavelengths and gain settings as your primary screen.

  • Data Interpretation:

    • If the compound-only well has a signal >10% of your maximal signal: This compound is a likely false positive due to fluorescence interference.[8][10] Its activity must be confirmed with an orthogonal, non-fluorescent assay.

    • If the signal is negligible: Intrinsic fluorescence is not the primary cause of interference.

Q6: I ran a counter-screen for fluorescence, and it was negative. Could my compound still be interfering with the readout?

A: Yes. Besides intrinsic fluorescence, a compound can interfere by quenching the fluorescent signal generated by the assay. This is particularly relevant in assays that generate a fluorescent product. The compound absorbs the energy from the fluorophore, preventing it from emitting light, thus leading to a lower signal and the appearance of inhibition.[5][7]

Experimental Protocol: Product Quenching Counter-Screen

  • Objective: To determine if the compound interferes with the detection of the pre-formed fluorescent product of the enzymatic reaction.[1]

  • Procedure:

    • First, run your enzymatic reaction to completion in a single tube to generate the fluorescent product (maximal signal).

    • Stop the reaction (e.g., by adding a known inhibitor or denaturing the enzyme).

    • Dispense this "pre-formed product" solution into the wells of an assay plate.

    • Now, add your hit compound (at various concentrations) to these wells.

    • Incubate for a short period (e.g., 15 minutes).

    • Read the fluorescence.

  • Data Interpretation:

    • If fluorescence decreases in a dose-dependent manner: The compound is a quencher and a false positive. Its apparent inhibitory activity is due to signal suppression, not enzyme inhibition.

    • If fluorescence remains constant: The compound does not interfere with the detection of the fluorescent product.

Q7: My assay buffer contains DTT. Could this be a problem?

A: Absolutely. The presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can facilitate redox cycling by certain chemical scaffolds.[1] This process can generate hydrogen peroxide (H₂O₂), which can then oxidize and inactivate the target enzyme, especially if it has sensitive residues like cysteine in its active site.[1][6]

Troubleshooting Decision Tree for Suspected Redox Activity

Redox_Troubleshooting Start Suspected False Positive in Assay with DTT/TCEP Check1 Is potency dependent on pre-incubation time with enzyme? Start->Check1 Check2 Does removing DTT/TCEP from the buffer abolish activity? Check1->Check2 Yes Conclusion_Other Mechanism is likely not redox-mediated. Investigate other causes (e.g., aggregation). Check1->Conclusion_Other No Check3 Does adding catalase to the buffer rescue enzyme activity? Check2->Check3 Yes Check2->Conclusion_Other No Conclusion_Redox Strong evidence for Redox Cycling. Compound is a false positive. Check3->Conclusion_Redox Yes Check3->Conclusion_Other No

Caption: Decision tree for investigating redox-mediated false positives.

Experimental Protocol: Catalase Rescue Assay

  • Objective: To determine if the observed inhibition is caused by in-situ generation of hydrogen peroxide. Catalase is an enzyme that rapidly decomposes H₂O₂ into water and oxygen.

  • Procedure:

    • Set up your standard assay reaction.

    • In a parallel set of wells, add catalase (e.g., 100-200 units/mL) to the assay buffer before adding your hit compound and the enzyme.

    • Add your hit compound to both sets of wells (with and without catalase).

    • Proceed with the rest of your standard assay protocol.

  • Data Interpretation:

    • If the inhibitory activity of the compound is significantly reduced or abolished in the presence of catalase: This strongly indicates that the compound's mechanism of action is through the production of H₂O₂. It is a redox-cycling false positive.

    • If catalase has no effect on the compound's potency: The inhibition is not mediated by H₂O₂.

Part 3: The Gold Standard - Orthogonal Assay Validation

Even after passing all relevant counter-screens, a hit should be validated in an orthogonal assay. This is the most definitive way to confirm that the compound's activity is genuine and not an artifact of the primary assay's specific format or technology.[1][11]

Q8: What is an orthogonal assay and why is it essential?

A: An orthogonal assay measures the same biological endpoint (e.g., enzyme inhibition) but uses a completely different detection method. For example, if your primary screen was a fluorescence-based biochemical assay, a good orthogonal assay might be:

  • Surface Plasmon Resonance (SPR): Directly measures the binding of the compound to the target protein, providing kinetic data (k_on, k_off) and affinity (K_D). This is a label-free method.[11]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed upon compound binding to the target, providing thermodynamic data.

  • Mass Spectrometry (MS)-Based Assay: Directly measures the conversion of the substrate to the product, avoiding any interference from optical properties of the compounds.[8]

Confirming activity in an orthogonal assay provides high confidence that your hit compound interacts with the target as intended.[1] A false positive from one assay is highly unlikely to remain active in a completely different assay format.[1][2]

References

  • Aldeghi, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. Available at: [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery. Available at: [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. Available at: [Link]

  • Šimundić, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. Available at: [Link]

  • Sun, S., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. Available at: [Link]

  • Kartner, N. (2016). Response to "What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?". ResearchGate. Available at: [Link]

  • Sadybekov, A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. Available at: [Link]

  • Wild, E., & Gillingwater, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. Available at: [Link]

  • Napier AI. (2023). 5 ways to reduce false positives in screening. Napier AI. Available at: [Link]

  • BellBrook Labs. (2026). Troubleshooting Low Z′ Factors in Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Adeshina, Y. O., et al. (2020). Machine learning classification can reduce false positives in structure-based virtual screening. PMC. Available at: [Link]

  • Bitesize Bio. (2021). Strategies to Enhance the Quality of Automated Drug Screening Systems. Bitesize Bio. Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Available at: [Link]

  • Health News. (2023). A Complete Guide To Troubleshooting Biochemistry Analyzers. Health News. Available at: [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB - About. Available at: [Link]

  • 12panelNow. (2025). False Positive Drug Tests: Essential Guide & 4 Key Factors. 12panelNow. Available at: [Link]

  • Schürer, S. C., et al. (2008). Understanding False Positives in Reporter Gene Assays: in Silico Chemogenomics Approaches To Prioritize Cell-Based HTS Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • Li, H., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. PMC. Available at: [Link]

  • Griesemer, S. B., et al. (2023). Reality check: testing the in silico predictions of false negative results due to mutations in SARS-CoV-2 PCR assays using templates with mismatches in vitro. Frontiers. Available at: [Link]

  • Skerratt, S. E., et al. (2013). Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. MedChemComm. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 3-Hydroxy-N-(4-methylphenyl)propanamide from Plasma

Welcome to the technical support center for the bioanalysis of 3-hydroxy-N-(4-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 3-hydroxy-N-(4-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting for the successful extraction and quantification of this analyte from plasma samples. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here are some of the common challenges encountered during the extraction of 3-hydroxy-N-(4-methylphenyl)propanamide from plasma:

  • Q1: I am experiencing low recovery of 3-hydroxy-N-(4-methylphenyl)propanamide. What are the likely causes and how can I improve it?

  • Q2: My LC-MS/MS results show significant matrix effects (ion suppression or enhancement). How can I minimize these interferences?

  • Q3: I am observing poor reproducibility between my sample preparations. What steps can I take to improve consistency?

  • Q4: Which extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is most suitable for 3-hydroxy-N-(4-methylphenyl)propanamide?

  • Q5: How do I properly validate my bioanalytical method for regulatory submission?

In-Depth Troubleshooting and Optimization Guides

Q1: Troubleshooting Low Recovery

Low recovery is a frequent hurdle in bioanalysis, leading to poor sensitivity and inaccurate quantification. The physicochemical properties of 3-hydroxy-N-(4-methylphenyl)propanamide—specifically its moderate lipophilicity (XLogP3: 1.5)[1]—suggest it can be efficiently extracted, but several factors can lead to its loss during sample preparation.

Initial Diagnostic Workflow for Low Recovery

Caption: Troubleshooting workflow for low analyte recovery.

Detailed Causes and Solutions:

  • Incomplete Disruption of Protein Binding: A significant fraction of a drug can be bound to plasma proteins, and if not disrupted, this fraction will be removed with the protein pellet, leading to artificially low recovery.[2]

    • Solution: Ensure the protein precipitation solvent effectively denatures proteins and releases the analyte. Acetonitrile is often more effective than methanol at precipitating proteins.[3][4] Using a higher ratio of organic solvent to plasma (e.g., 3:1 or 4:1) can also enhance the disruption of protein binding.[5]

  • Suboptimal LLE/SPE Conditions: The choice of solvent and pH are critical for efficient extraction.

    • LLE: For an analyte with a logP of 1.5, a moderately non-polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is a good starting point.[6] The pH of the aqueous phase should be adjusted to ensure the analyte is in its neutral, most extractable form.

    • SPE: A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is appropriate for this analyte. Low recovery can result from an overly strong wash solvent that prematurely elutes the analyte, or an elution solvent that is too weak to fully desorb it.[7][8]

  • Non-Specific Adsorption: The analyte may adsorb to the surfaces of collection tubes, pipette tips, or 96-well plates, especially if they are made of standard polypropylene.

    • Solution: Utilize low-binding labware to minimize this effect.[2] Pre-rinsing pipette tips with the extraction solvent can also help.

Q2: Minimizing Matrix Effects in LC-MS/MS Analysis

Matrix effects, caused by co-eluting endogenous components from the plasma, can significantly impact the accuracy and reproducibility of LC-MS/MS assays by suppressing or enhancing the analyte's ionization.[9][10][11][12] Phospholipids are a major contributor to matrix effects in plasma samples.[9]

Strategies for Mitigating Matrix Effects:

StrategyDescriptionRationale
Optimize Sample Cleanup Employ more selective extraction techniques like SPE or LLE over simple protein precipitation.[13][14]These methods provide a cleaner extract by removing a larger proportion of interfering substances, including phospholipids.
Phospholipid Removal Use specialized SPE cartridges or plates designed for phospholipid depletion.These products selectively retain phospholipids while allowing the analyte of interest to pass through, directly addressing a primary source of matrix effects.[15]
Chromatographic Separation Modify the HPLC/UPLC gradient to separate the analyte from co-eluting matrix components.By ensuring the analyte elutes in a "cleaner" region of the chromatogram, the impact of ion suppression can be minimized.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS co-elutes with the analyte and experiences similar matrix effects.The ratio of the analyte to the SIL-IS remains constant, correcting for variations in ionization efficiency. This is considered the gold standard for quantitative bioanalysis.

Visualizing the Impact of Sample Cleanup on Matrix Effects

Caption: Impact of extraction technique on matrix effects.

Q3: Improving Reproducibility

Poor reproducibility often stems from inconsistent execution of the sample preparation workflow.

  • Automate When Possible: Automated liquid handlers and SPE systems can significantly improve precision by minimizing human error.[7][16]

  • Ensure Consistent Timing: For manual methods, ensure that incubation and vortexing times are consistent across all samples.

  • Thorough Mixing: In both PPT and LLE, ensure complete mixing of the plasma with the extraction solvent to achieve equilibrium. Inadequate vortexing can lead to variable extraction efficiency.

  • Precise Volume Transfers: Use calibrated pipettes and consistent technique for all liquid handling steps.

Q4: Selecting the Optimal Extraction Technique

The choice of extraction method depends on the desired level of cleanliness, throughput, and the specific requirements of the assay.

TechniqueProsConsBest For
Protein Precipitation (PPT) Simple, fast, and inexpensive.[5]Less clean extracts, high potential for matrix effects.High-throughput screening, early-stage discovery.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, can be highly selective.[14]More labor-intensive, requires solvent optimization, can be difficult to automate.[17]Assays requiring moderate cleanliness and selectivity.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high recovery, and can concentrate the analyte.[13][18]More complex method development, higher cost per sample.[13]Regulated bioanalysis, assays requiring high sensitivity and minimal matrix effects.

For 3-hydroxy-N-(4-methylphenyl)propanamide, given its moderate polarity, all three techniques are viable. For a validated, robust assay intended for regulatory submission, SPE is the recommended approach due to its superior cleanup capabilities.

Q5: Bioanalytical Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose. The FDA's M10 Bioanalytical Method Validation guidance outlines the key parameters to be assessed.[19][20][21]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from endogenous components.[22]

  • Accuracy and Precision: How close the measured values are to the true value and to each other.[22]

  • Calibration Curve: The relationship between concentration and instrument response.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the biological matrix on the analytical response.[11]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Recommended Experimental Protocols

The following protocols are provided as starting points for method development. Optimization will be required to achieve the desired performance for your specific application.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add an internal standard and briefly vortex.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[23]

  • Transfer the upper organic layer to a clean tube.[23]

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase

This protocol uses a generic reversed-phase polymeric or C18 sorbent.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Load: Pre-treat 100 µL of plasma by diluting 1:1 with 2% phosphoric acid in water. Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

SPE Workflow Diagram

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load (Pre-treated Plasma) Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (Methanol/ACN) Wash->Elute Analyze Analyze (LC-MS/MS) Elute->Analyze

Caption: General workflow for Solid-Phase Extraction.

By systematically addressing these common issues and starting with a logically chosen extraction method, you can develop a robust and reliable bioanalytical assay for 3-hydroxy-N-(4-methylphenyl)propanamide in plasma.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (n.d.). U.S. Department of Health and Human Services. [Link]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]

  • Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • 3-hydroxy-N-(4-methylphenyl)propanamide. (n.d.). PubChem. [Link]

  • Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. (2023). PMC. [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). PMC. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (n.d.). PMC. [Link]

  • Why Is Your SPE Recovery So Low? (2025). ALWSCI. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. [Link]

  • 3-amino-2-hydroxy-N-(4-methylphenyl)propanamide. (n.d.). PubChem. [Link]

  • Optimization and Standardization of Thermal Treatment as a Plasma Prefractionation Method for Proteomic Analysis. (2019). PMC. [Link]

  • Serum Sample Preparation for LC-MS and GC-MS. (n.d.). Organomation. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020). MDPI. [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (n.d.). PMC. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass. [Link]

  • Sample Purification & Enrichment Using Solid-Phase Extraction. (n.d.). Waters Corporation. [Link]

  • Protein Binding & Analyte Recovery. (2026). Phenomenex. [Link]

  • Optimization of Liquid-Liquid Extraction. (n.d.). Zaiput Flow Technologies. [Link]

  • Sample Preparation – Manual Solid Phase Extraction. (2024). SCION Instruments. [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025). YouTube. [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022). PMC. [Link]

  • 3-hydroxy-N-methylphenylalanine. (2025). Chemical Synthesis Database. [Link]

  • Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma. (n.d.). AZoM. [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (n.d.). ScienceDirect. [Link]

  • Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... (n.d.). ResearchGate. [Link]

  • Bioanalytical HPLC Methodfor the Determination of Apalutamide from Human Plasma. (n.d.). ResearchGate. [Link]

  • Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization. (n.d.). PubMed. [Link]

  • N-(4-hydroxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST. [Link]

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Reference Data & Comparative Studies

Validation

Fragment-Based Drug Discovery: 3-hydroxy-N-(4-methylphenyl)propanamide vs. Standard Propanamide Inhibitors

Executive Summary & Mechanistic Rationale The development of non-steroidal antiandrogens has historically relied on fully elaborated propanamide derivatives, most notably Bicalutamide (an α -hydroxy- α -methylpropanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of non-steroidal antiandrogens has historically relied on fully elaborated propanamide derivatives, most notably Bicalutamide (an α -hydroxy- α -methylpropanamide). While highly effective against wild-type Androgen Receptor (AR) driven prostate cancers, standard bulky propanamides inevitably face clinical resistance. Point mutations in the AR Ligand-Binding Domain (LBD)—such as T877A and W741L—alter the binding pocket's architecture, converting these bulky antagonists into functional agonists that drive tumor proliferation,[1].

To overcome this mutation-driven resistance, modern drug development is shifting toward Fragment-Based Drug Discovery (FBDD) [2]. By utilizing low-molecular-weight fragments that strictly adhere to the "Rule of 3" (MW 300, cLogP 3, H-bond donors/acceptors 3)[3], researchers can map critical binding hotspots without introducing the steric bulk responsible for mutant-driven agonist conversion.

This guide objectively compares the standard inhibitor Bicalutamide against 3-hydroxy-N-(4-methylphenyl)propanamide (3-HMPP) [4], a minimalist β -hydroxy propanamide fragment. We demonstrate how shifting the hydroxyl group from the α -position (C2) to the β -position (C3) alters the hydrogen-bonding vector, allowing 3-HMPP to bypass steric clashes in mutant AR-LBDs while maintaining a superior Ligand Efficiency (LE) for future structural elaboration.

Physicochemical & Structural Profiling

In FBDD, raw binding affinity ( Kd​ ) is secondary to Ligand Efficiency (LE) , which normalizes binding energy by the number of heavy atoms[2]. A highly efficient fragment provides a superior foundation for structure-based "growing" without violating Lipinski’s Rule of 5.

As shown in Table 1 , Bicalutamide possesses a high molecular weight and heavy atom count, resulting in a lower LE. In contrast, 3-HMPP acts as an ideal fragment probe. Its lack of a bulky B-ring (sulfonyl-fluorophenyl) prevents the steric clash with the W741L mutation that normally forces Helix 12 into an active conformation[5].

Table 1: Physicochemical Properties & Rule of 3 Compliance
PropertyBicalutamide (Standard)3-HMPP (Fragment Probe)
Chemical Class α -hydroxy propanamide β -hydroxy propanamide
Molecular Weight 430.37 g/mol [6]179.22 g/mol [4]
cLogP 2.921.50[4]
H-Bond Donors 22
H-Bond Acceptors 52
Heavy Atom Count (HAC) 2913
Rule of 3 Compliant? No (Fails MW, HAC)Yes
Estimated Ligand Efficiency ~0.28 kcal/mol/HA~0.45 kcal/mol/HA

Mechanistic Pathway: Bypassing Mutation Traps

The causality behind 3-HMPP's utility lies in its structural flexibility. In wild-type AR, the C2-hydroxyl of Bicalutamide forms a rigid hydrogen bond with Asn705 and Thr877. When Thr877 mutates to Alanine (T877A), this network is destroyed[5]. 3-HMPP’s C3-hydroxyl extends the interaction vector by one carbon, enabling a flexible, water-mediated hydrogen bond to the mutated Ala877 backbone.

AR_Pathway DHT Androgen (DHT) AR_WT Wild-Type AR-LBD DHT->AR_WT AR_Mut Mutant AR-LBD (T877A/W741L) DHT->AR_Mut Transcription Gene Transcription (Cancer Growth) AR_WT->Transcription Activation Inhibition Co-activator Blockade (Inhibition) AR_WT->Inhibition AR_Mut->Transcription AR_Mut->Inhibition Bicalutamide Bicalutamide (Standard) Bicalutamide->AR_WT Antagonism Bicalutamide->AR_Mut Agonist Conversion HMPP 3-HMPP (Fragment) HMPP->AR_WT Fragment Binding HMPP->AR_Mut Retained Binding

Mechanistic divergence of 3-HMPP vs. Bicalutamide in wild-type and mutant Androgen Receptors.

Experimental Protocols (Self-Validating Systems)

To accurately compare a low-affinity fragment against a high-affinity standard, orthogonal assays must be utilized. Biochemical assays alone often fail to detect transient fragment binding; therefore, Surface Plasmon Resonance (SPR) is used for kinetic validation, followed by Time-Resolved FRET (TR-FRET) for functional validation[7],[3].

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR directly measures label-free physical binding. Fragments like 3-HMPP exhibit rapid association ( kon​ ) and dissociation ( koff​ ) rates that are invisible to steady-state endpoint assays.

  • Sensor Functionalization: Immobilize anti-GST antibody onto a CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Ligand Capture: Flow recombinant GST-tagged AR-LBD (Wild-Type or T877A mutant) over the active flow cell until a capture level of ~3000 RU is achieved. Leave the reference flow cell bare (Self-Validation: subtracts bulk refractive index changes and non-specific binding).

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-HMPP (10 µM to 500 µM) and Bicalutamide (1 nM to 100 nM) in running buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol 2: TR-FRET AR Co-activator Disruption Assay

Causality: Binding does not equal antagonism. TR-FRET confirms whether the fragment physically prevents the AR-LBD from recruiting the SRC3 co-activator peptide, which is required for gene transcription[8].

  • Reagent Assembly: In a 384-well plate, combine 10 nM GST-AR-LBD, 10 nM Terbium (Tb)-labeled anti-GST antibody (Donor), and 100 nM Fluorescein-labeled SRC3 peptide (Acceptor) in TR-FRET Coregulator Buffer[7],[8].

  • Agonist Stimulation: Add 1 µM Dihydrotestosterone (DHT) to induce the active AR conformation and promote SRC3 binding.

  • Inhibitor Titration: Add 3-HMPP (0.1 µM to 1 mM) or Bicalutamide (0.1 nM to 10 µM).

  • Self-Validating Controls: Include wells with DMSO only (Negative Control) and DHT only (Positive Control) to calculate the assay's Z'-factor. A Z' > 0.6 ensures the assay window is statistically robust.

  • Readout: Incubate for 2 hours at RT. Excite at 340 nm and measure emission ratios at 520 nm (Acceptor) / 495 nm (Donor). A decrease in the ratio indicates functional antagonism[8].

Comparative Experimental Data

The experimental data (Table 2 ) highlights the fundamental principle of FBDD. While Bicalutamide shows nanomolar affinity for the wild-type AR, it fails functionally against the T877A mutant (acting as an agonist, hence no IC50​ for antagonism)[1].

Conversely, 3-HMPP binds with micromolar affinity—typical for fragments—but maintains its binding and weak antagonism across both WT and mutant strains due to its lack of steric clash. Its superior Ligand Efficiency proves it is a highly optimized core ready for synthetic expansion.

Table 2: Kinetic and Functional Comparison
MetricBicalutamide (Standard)3-HMPP (Fragment)
SPR Kd​ (AR Wild-Type) 12 nM45 µM
SPR Kd​ (AR T877A Mutant) 18 nM52 µM
TR-FRET IC50​ (AR Wild-Type) 45 nM110 µM
TR-FRET IC50​ (AR T877A) Agonist Conversion (>10 µM)135 µM
Ligand Efficiency (LE) 0.280.45

Conclusion

Standard propanamide inhibitors like Bicalutamide are highly evolved molecules that perfectly fit the wild-type AR pocket but are highly susceptible to mutation-driven resistance (e.g., T877A, W741L). By stripping the molecule down to a β -hydroxy propanamide core, 3-hydroxy-N-(4-methylphenyl)propanamide (3-HMPP) provides an exceptionally efficient, mutation-agnostic starting point. Medicinal chemists can utilize 3-HMPP's high Ligand Efficiency to "grow" the fragment selectively toward the AF-2 surface, generating next-generation antiandrogens that retain picomolar potency without triggering agonist conversion.

References

  • National Center for Biotechnology Information. "3-hydroxy-N-(4-methylphenyl)propanamide | C10H13NO2 | CID 4173423 - PubChem." nih.gov. 4

  • National Center for Biotechnology Information. "Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem." nih.gov. 9

  • Bohl, C. E., et al. "Structural basis for antagonism and resistance of bicalutamide in prostate cancer." PNAS, nih.gov. 5

  • Hara, T., et al. "Novel Mutations of Androgen Receptor: A Possible Mechanism of Bicalutamide Withdrawal Syndrome." Cancer Research, aacrjournals.org. 1

  • PharmaFeatures. "Fragment-Based Drug Discovery: A Comprehensive Overview." pharmafeatures.com.2

  • Thermo Fisher Scientific. "LanthaScreen TR-FRET Androgen Receptor Coactivator Assay Protocol." thermofisher.com. 7

  • Moore, T. W., et al. "Alternative inhibition of androgen receptor signaling: Peptidomimetic pyrimidines as direct androgen receptor/coactivator disruptors." PMC, nih.gov. 8

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-hydroxy-N-(4-methylphenyl)propanamide

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the validation of 3-hydroxy-N-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the validation of 3-hydroxy-N-(4-methylphenyl)propanamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of spectral features, present a rigorous validation workflow, and compare the utility of NMR with orthogonal analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Imperative of Structural Integrity in Research

The biological activity and safety of a pharmaceutical compound are intrinsically linked to its precise three-dimensional structure. Even minor structural ambiguities can lead to significant differences in efficacy and toxicity. Therefore, the rigorous validation of a molecule's structure is a critical checkpoint in the research and development pipeline. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers an unparalleled, non-destructive window into molecular architecture.[1][2]

¹H and ¹³C NMR Spectral Analysis of 3-hydroxy-N-(4-methylphenyl)propanamide

The structural elucidation of 3-hydroxy-N-(4-methylphenyl)propanamide (Figure 1) relies on the detailed analysis of its ¹H and ¹³C NMR spectra. While publicly available spectra from sources like PubChem confirm the feasibility of this analysis, a detailed assignment of peaks is crucial for unequivocal validation.[3] Based on established chemical shift principles and data from structurally related N-aryl amides, we can predict the following spectral characteristics.[4][5][6]

Figure 1: Structure of 3-hydroxy-N-(4-methylphenyl)propanamide with Atom Numbering for NMR Assignment

A schematic representation of 3-hydroxy-N-(4-methylphenyl)propanamide with IUPAC numbering for unambiguous NMR peak assignment.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.80br s1HNH -
7.38d2HH-5', H-9'~8.5
7.10d2HH-6', H-8'~8.5
3.90t2HH ₂-1~6.0
~3.50br s1HOH -
2.60t2HH ₂-2~6.0
2.30s3HH ₃-10'-
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~171.5C -3 (C=O)
~135.0C -4'
~134.0C -7'
~129.5C -6', C -8'
~120.0C -5', C -9'
~58.0C -1
~38.0C -2
~21.0C -10'

Experimental Protocol for NMR Spectral Validation

A robust validation of the NMR spectra involves a systematic approach from sample preparation to data analysis. This protocol ensures reproducibility and accuracy.

Step 1: Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for moderately polar organic molecules.

  • Concentration : Prepare a solution of 5-10 mg of 3-hydroxy-N-(4-methylphenyl)propanamide in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration : Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: Instrument Qualification and Setup
  • Instrument Qualification : Ensure the NMR spectrometer has undergone Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ) as per established guidelines.[7][8]

  • Shimming : Optimize the homogeneity of the magnetic field by shimming on the sample to obtain sharp, symmetrical peaks.

  • Locking : Lock the field frequency to the deuterium signal of the solvent.

  • Pulse Calibration : Calibrate the 90° pulse width for the specific sample and probe.

Step 3: Data Acquisition
  • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest.

  • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Step 4: Data Processing and Analysis
  • Fourier Transformation : Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction : Manually phase the spectra and apply baseline correction to ensure accurate integration.

  • Referencing : Reference the spectra to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration : Identify all peaks and integrate the ¹H NMR signals.

  • Assignment : Assign each signal to the corresponding nucleus in the molecule based on chemical shift, multiplicity, integration, and 2D correlation data.

NMR Validation Workflow

The following diagram illustrates the logical flow of the NMR spectral validation process.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Validation & Comparison SamplePrep Sample Preparation InstQual Instrument Qualification Acquire1H 1D ¹H NMR InstQual->Acquire1H Acquire13C 1D ¹³C NMR Acquire1H->Acquire13C Acquire2D 2D NMR (COSY, HSQC) Acquire13C->Acquire2D Processing FT, Phasing, Baseline Correction Acquire2D->Processing Analysis Referencing, Peak Picking, Integration Processing->Analysis Assignment Structural Assignment Analysis->Assignment Validation Comparison with Predicted Spectra Assignment->Validation OrthoTech Orthogonal Technique Comparison Validation->OrthoTech

A workflow diagram illustrating the key stages of NMR spectral validation.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, a comprehensive validation often involves orthogonal analytical techniques.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy, confirming its elemental composition.[11][12][13][14][15]

  • Strengths :

    • Provides precise molecular weight and elemental formula.

    • High sensitivity, requiring minimal sample.

    • Fragmentation patterns can offer structural clues.

  • Limitations :

    • Does not provide detailed information about the connectivity of atoms or stereochemistry.

    • Isomers often cannot be distinguished.

For 3-hydroxy-N-(4-methylphenyl)propanamide, MS would confirm the molecular formula C₁₀H₁₃NO₂ (Monoisotopic mass: 179.0946 g/mol ).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.[16][17][18][19][20]

  • Strengths :

    • Quick and non-destructive identification of functional groups.

    • Provides a unique "fingerprint" for a molecule.

  • Limitations :

    • Does not provide information on the overall molecular structure or connectivity.

    • Complex spectra can be difficult to interpret fully.

In the case of 3-hydroxy-N-(4-methylphenyl)propanamide, FTIR would show characteristic absorption bands for the O-H (alcohol), N-H (amide), C=O (amide), and aromatic C-H and C=C bonds.

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed atomic connectivity, stereochemistry, and 3D structure.Unambiguous structure elucidation.Lower sensitivity, requires more sample.
MS Molecular weight and elemental formula.High sensitivity, precise mass.Limited structural information, cannot distinguish isomers.
FTIR Presence of functional groups.Fast, non-destructive.No information on overall structure.

Conclusion

The validation of the ¹H and ¹³C NMR spectra of 3-hydroxy-N-(4-methylphenyl)propanamide is a multi-faceted process that combines careful experimental technique with a thorough understanding of spectroscopic principles. By following a rigorous protocol and corroborating the NMR data with orthogonal techniques like Mass Spectrometry and FTIR Spectroscopy, researchers can achieve an unequivocal confirmation of the molecular structure. This level of analytical rigor is indispensable for advancing drug discovery and development with confidence and scientific integrity.

References

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  • NCBI. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

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  • LCGC International. (2026, March 24). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3). [Link]

  • Zeitschrift für Naturforschung A. (2004). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X. [Link]

  • USP. (n.d.). Qualification of an NMR instrument can be divided into three elements. [Link]

  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. [Link]

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  • NCBI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

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  • MDPI. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]

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Validation

Reproducibility of 3-Hydroxy-N-(4-methylphenyl)propanamide Organic Synthesis Methods: A Comparative Guide

The synthesis of 3-hydroxy-N-(4-methylphenyl)propanamide (also known as β-hydroxy-N-(p-tolyl)propanamide) presents a classic chemoselectivity challenge in organic chemistry. Because the molecule contains both an amide li...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 3-hydroxy-N-(4-methylphenyl)propanamide (also known as β-hydroxy-N-(p-tolyl)propanamide) presents a classic chemoselectivity challenge in organic chemistry. Because the molecule contains both an amide linkage and an unprotected β-hydroxyl group, traditional peptide coupling methods (using reagents like EDC or DCC) frequently trigger unwanted side reactions. These include competitive O-acylation of the hydroxyl group or acid-catalyzed β-elimination (dehydration) to form the corresponding N-(p-tolyl)acrylamide.

To overcome these roadblocks, modern synthetic chemistry offers specialized pathways. This guide objectively compares three distinct methodologies—Metal-Catalyzed Hydroxy-Directed Amidation, Brønsted Acidic Ionic Liquid (BAIL) Amidation, and β-Propiolactone Ring-Opening—evaluating their mechanistic causality, reproducibility, and safety profiles to help drug development professionals select the optimal route.

Methodological Comparison: Quantitative Performance Data

To establish a baseline for comparison, the quantitative performance and operational parameters of the three primary synthetic routes are summarized below.

Synthesis MethodKey ReagentsTypical YieldReaction TimeChemoselectivitySafety & Environmental Profile
A. Metal-Catalyzed Phenyl 3-hydroxypropanoate, p-Toluidine, Ta(OEt)₅>90%12 hExcellent (No O-acylation)Moderate (Requires anhydrous conditions)
B. BAIL Catalyzed 3-Hydroxypropanoic acid, p-Toluidine, [NMP]HSO₄75–85%8–10 hGood (Requires strict temp control)Green (Recyclable catalyst, low waste)
C. Ring-Opening β-Propiolactone, p-Toluidine>95%2 hHighSevere Hazard (Carcinogenic precursor)

Synthesis Pathways Overview

The choice of starting materials dictates the mechanistic pathway and the required catalytic system. The diagram below illustrates the three comparative strategies for assembling the target molecule.

G Tol p-Toluidine Target 3-Hydroxy-N-(4-methylphenyl) propanamide Tol->Target Amine Partner Est 3-Hydroxypropanoate Ester Est->Target Ta(OEt)5 Catalyst (Method A) Acid 3-Hydroxypropanoic Acid Acid->Target BAIL Catalyst (Method B) Lac β-Propiolactone Lac->Target Ring-Opening (Method C)

Comparison of three distinct synthetic pathways for 3-hydroxy-N-(p-tolyl)propanamide.

Detailed Experimental Protocols & Causality

Method A: Tantalum-Catalyzed Hydroxy-Directed Amidation (High Precision)

Causality & Mechanism: Achieving high chemoselectivity without protecting groups requires a catalyst that can differentiate between reactive sites. Tantalum(V) ethoxide [Ta(OEt)₅] achieves this by coordinating directly with the free β-hydroxyl group of the ester substrate[1]. This spatial coordination selectively activates the adjacent ester carbonyl, directing the nucleophilic attack of p-toluidine exclusively to the carbonyl carbon, thereby preventing O-acylation and yielding the desired β-hydroxy amide with near-perfect chemoselectivity[1].

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve phenyl 3-hydroxypropanoate (1.0 mmol) and p-toluidine (1.0 mmol) in anhydrous toluene (5 mL). Causality: Argon and anhydrous solvents are non-negotiable; Ta(OEt)₅ is highly moisture-sensitive and will prematurely hydrolyze into inactive tantalum oxides if exposed to ambient humidity[1].

  • Catalyst Addition: Add Ta(OEt)₅ (10 mol %, 0.1 mmol) to the stirring solution.

  • Thermal Activation: Heat the mixture to 85°C for 12 hours. Causality: The elevated temperature provides the necessary activation energy for the bulky, tantalum-coordinated intermediate to undergo the amidation transition state.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (1:1) eluent. The complete disappearance of the p-toluidine spot (visualized under UV 254 nm) and the emergence of a highly polar, lower-Rf spot confirms successful conversion.

  • Quench & Extraction: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Self-Validation: The immediate formation of a white precipitate visually confirms the successful quenching and degradation of the tantalum catalyst into insoluble salts. Filter the mixture through a Celite pad, extract the aqueous layer with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash column chromatography.

G S1 1. Substrate Mixing Equimolar ester & p-toluidine in dry solvent S2 2. Catalyst Addition Add 10 mol% Ta(OEt)5 under Argon S1->S2 S3 3. Thermal Activation Heat at 85°C to drive hydroxy-directed coordination S2->S3 S4 4. Reaction Monitoring Validate conversion via TLC (n-hexane/EtOAc) S3->S4 S5 5. Quench & Extraction Aqueous workup to precipitate Ta salts S4->S5 S6 6. Purification Silica gel column chromatography S5->S6

Step-by-step workflow for the Ta(OEt)5 catalyzed hydroxy-directed amidation.

Method B: Brønsted Acidic Ionic Liquid (BAIL) Catalyzed Amidation (Green Chemistry)

Causality & Mechanism: Traditional amidation often relies on stoichiometric coupling reagents that generate massive amounts of chemical waste. By utilizing a Brønsted Acidic Ionic Liquid (BAIL), researchers can drive the direct amidation of carboxylic acids with equivalent amounts of amines in a sustainable manner[2]. The BAIL acts as both a proton-donating catalyst (activating the carboxyl group of 3-hydroxypropanoic acid) and a recyclable solvent[2].

Self-Validating Protocol:

  • Preparation: In a standard reaction vial, combine 3-hydroxypropanoic acid (1.0 mmol), p-toluidine (1.0 mmol), and the BAIL catalyst (e.g., N-methyl-2-pyrrolidonium hydrogen sulfate, [NMP]HSO₄, 20 mol %).

  • Thermal Activation: Heat the mixture to 80°C for 8–10 hours. Causality: Strict temperature control is the most critical variable here. Exceeding 100°C significantly increases the thermodynamic drive for acid-catalyzed β-elimination, which will dehydrate the β-hydroxyl group and ruin the yield by forming N-(p-tolyl)acrylamide.

  • Validation: Analyze an aliquot via LC-MS. The reaction is validated by confirming the mass of the desired product (m/z [M+H]⁺ = 180.1) and ensuring the absence of the dehydrated byproduct peak (m/z 162.1).

  • Workup & Catalyst Recovery: Extract the target amide using diethyl ether. Self-Validation: The highly polar BAIL is entirely insoluble in ether and will phase-separate into a distinct, dense lower layer. Decant the ether layer containing the product. The remaining BAIL can be dried under vacuum and reused for subsequent cycles, physically validating the green chemistry claim[2].

Method C: β-Propiolactone Ring-Opening (Atom-Economical but Hazardous)

Causality & Mechanism: The inherent ring strain of the four-membered β-propiolactone makes it highly susceptible to nucleophilic attack. When exposed to p-toluidine, the amine attacks the carbonyl carbon, popping the ring open to instantly form the β-hydroxy amide. While this method is 100% atom economical and requires no catalysts, β-propiolactone is a severe alkylating agent and a strictly regulated carcinogen[3][4].

Self-Validating Protocol:

  • Preparation (Extreme Safety): Conduct all operations in a dedicated, high-flow fume hood using double-layered nitrile gloves and a respirator. β-propiolactone is listed as a severe polluting material and health hazard[4].

  • Reaction: Dissolve p-toluidine (1.0 mmol) in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath. Slowly add β-propiolactone (1.0 mmol) dropwise. Causality: The dropwise addition at 0°C is mandatory to control the highly exothermic ring-opening process and prevent runaway thermal polymerization of the lactone.

  • Validation: Stir for 2 hours while allowing the mixture to slowly warm to room temperature. Self-Validation: The reaction validates its own progress physically; as the highly polar β-hydroxy amide forms, it exceeds its solubility limit in cold DCM and begins to crash out of solution as a visible white precipitate.

  • Workup: Filter the precipitate directly and wash with ice-cold DCM to obtain the pure product without the need for column chromatography.

Conclusion & Recommendations

For modern drug development and synthesis labs, Method A (Tantalum-Catalyzed) is the recommended standard for producing 3-hydroxy-N-(4-methylphenyl)propanamide due to its unparalleled chemoselectivity and high yields, provided the lab can maintain anhydrous conditions. Method B (BAIL) offers an excellent, sustainable alternative for scale-up where waste reduction is prioritized, provided strict thermal controls are in place to prevent dehydration. Method C (Ring-Opening) , despite its elegant atom economy, should be avoided in routine synthesis due to the severe safety and regulatory liabilities associated with β-propiolactone.

References

  • Title: Hydroxy-Directed Amidation of Carboxylic Acid Esters Using a Tantalum Alkoxide Catalyst Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Periodic Table of Elements: Common Compounds of Hydrogen - H (beta-Propiolactone) Source: EnvironmentalChemistry.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-hydroxy-N-(4-methylphenyl)propanamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-hydroxy-N-(4-methylphenyl)propanamide For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 3-hydroxy-N-(4-methylphenyl)propanamide

For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 3-hydroxy-N-(4-methylphenyl)propanamide (CAS: 199929-31-2) is a specialized organic amide utilized in various pharmaceutical and chemical research applications [1]. While not classified as an explosive or highly reactive hazard, its structural components—an aromatic ring, an amide linkage, and a primary hydroxyl group—dictate strict disposal protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, grounded in EPA regulations and standard chemical hygiene practices.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the waste material.

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical Name 3-hydroxy-N-(4-methylphenyl)propanamide
CAS Registry Number 199929-31-2
PubChem CID 4173423 [1]
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Structural Features Secondary amide, primary alcohol, p-tolyl group
Waste Classification Non-halogenated organic waste (Solid/Liquid)

Mechanistic Toxicology & Causality in Segregation: The disposal strategy for 3-hydroxy-N-(4-methylphenyl)propanamide is driven by its chemical reactivity profile.

  • Oxidation Risk: The electron-rich p-tolyl ring and the primary hydroxyl group are highly susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) can trigger exothermic degradation, potentially releasing toxic nitrogen oxides (NOx) [2].

  • Hydrolysis Risk: The amide bond is stable under neutral conditions but can undergo hydrolysis when exposed to strong aqueous acids or bases. This hydrolysis yields 3-hydroxypropanoic acid and p-toluidine. p-Toluidine is a known toxic aromatic amine and suspected carcinogen. Therefore, maintaining the waste at a near-neutral pH (pH 6-8) is a critical self-validating step before sealing waste containers [3].

Standard Operating Procedure: Disposal Workflow

The following step-by-step methodology ensures regulatory compliance and minimizes exposure risks.

DisposalWorkflow N1 3-hydroxy-N-(4-methylphenyl)propanamide Waste Generated N2 Assess Physical State N1->N2 N3 Solid Waste Place in wide-mouth HDPE/Glass N2->N3 Solid/Powder N4 Liquid Waste (Solution) Segregate by Solvent Type N2->N4 Dissolved N5 Apply EPA-Compliant Hazardous Waste Label N3->N5 N4->N5 N6 Store in Satellite Accumulation Area (Secondary Containment) N5->N6 N7 Transfer to Licensed Facility for High-Temperature Incineration N6->N7

Fig 1: Operational workflow for the segregation and disposal of organic amide waste.

Step 1: Waste Characterization and Segregation

  • Action: Determine if the waste is in solid form (pure compound/contaminated labware) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Causality: Liquid and solid wastes require different incineration parameters at the disposal facility. Mixing them increases the cost of disposal and complicates the chemical compatibility matrix [4].

Step 2: Container Selection and Preparation

  • Action: For solid waste, use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. For liquid waste, use a narrow-mouth HDPE jerrican or safety glass bottle.

  • Self-Validation: Inspect the container for micro-fractures or residual moisture. If the container previously held an incompatible chemical (like an oxidizer), do not use it. Verify the pH of liquid waste streams using pH indicator strips to ensure they are between pH 6 and 8 before transfer.

Step 3: Labeling and Documentation

  • Action: Affix a standardized "Hazardous Waste" label to the container before adding the first drop or granule of waste.

  • Causality: Unlabeled "mystery" chemicals are the leading cause of laboratory disposal accidents. The label must explicitly state "3-hydroxy-N-(4-methylphenyl)propanamide" in expanded form—do not use abbreviations or chemical formulas [5]. If dissolved, list the solvent and its exact percentage (e.g., "Methanol 90%, 3-hydroxy-N-(4-methylphenyl)propanamide 10%").

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA within the laboratory. Place the container inside a secondary containment tray.

  • Causality: Secondary containment captures catastrophic container failures, preventing the spread of the chemical to floor drains. Ensure the SAA is well-ventilated and away from direct sunlight, which can induce photolytic degradation of the organic amide [4].

Step 5: Final Disposal via Incineration

  • Action: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Causality: Organic amides must be destroyed via high-temperature incineration at a licensed facility. Incineration breaks down the compound into carbon dioxide, water, and nitrogen gas, completely eliminating the environmental hazard[3]. Do not flush this compound down the sink under any circumstances.

Waste Segregation & Compatibility Matrix

To prevent dangerous cross-reactions in the waste container, adhere strictly to the following compatibility guidelines.

Table 2: Chemical Compatibility for Co-Disposal

Chemical ClassCompatibilityMechanistic Rationale
Strong Oxidizers (e.g., HNO3, H2O2)INCOMPATIBLE Exothermic oxidation of the p-tolyl ring and hydroxyl group; high risk of fire and toxic NOx gas release.
Strong Acids/Bases (e.g., HCl, NaOH)INCOMPATIBLE Catalyzes amide hydrolysis, potentially releasing toxic p-toluidine derivatives into the waste stream.
Halogenated Solvents (e.g., DCM, Chloroform)COMPATIBLE Safe for co-disposal if the amide is dissolved, provided the mixture is strictly labeled as "Halogenated Waste" for proper incineration routing.
Non-Halogenated Solvents (e.g., MeOH, EtOAc)COMPATIBLE Ideal for co-disposal. The high fuel value of these solvents aids in the complete thermal destruction of the amide during incineration.

Emergency Spill Response Protocol

In the event of an accidental release, execute the following self-validating recovery protocol:

  • Isolate the Area: Restrict access to the spill zone. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Containment (Liquid Spill): If dissolved in a solvent, encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Containment (Solid Spill): Lightly mist the solid powder with water (if safe to do so) to prevent aerosolization of the dust. Sweep up using a non-sparking brush and dustpan.

  • Collection: Transfer all absorbed material and contaminated cleanup tools into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect the wash water as hazardous aqueous waste.

  • Validation: Visually inspect the area under bright light to ensure no crystalline residue remains. Document the spill and report it to the EHS officer.

References

  • National Center for Biotechnology Information. "3-hydroxy-N-(4-methylphenyl)propanamide - PubChem CID 4173423". PubChem. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management for School Laboratories and Classrooms". EPA.gov. URL:[Link]

  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid". MedPro Disposal. URL:[Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). "Procedures for Laboratory Chemical Waste Disposal". JNCASR. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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